VX-166

Catalog No.
S548200
CAS No.
M.F
C22H21F4N3O8
M. Wt
531.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX-166

Product Name

VX-166

IUPAC Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C22H21F4N3O8

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChI Key

WQNDPVUOABHOHK-KBPBESRZSA-N

SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

solubility

Soluble in DMSO, not in water

Synonyms

VX166, VX 166, VX-166

Canonical SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

The exact mass of the compound (3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid is 531.12648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Application Notes and Protocols: Pan-Caspase Inhibitor VX-166 in Liver Fibrosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VX-166 and Liver Fibrosis Pathogenesis

This compound is a pan-caspase inhibitor that has demonstrated significant anti-fibrotic properties in preclinical models of liver disease. As a small molecule therapeutic candidate, it targets the apoptotic signaling cascade that plays a critical role in the progression of chronic liver diseases toward fibrosis and cirrhosis. The pathogenesis of liver fibrosis involves a complex interplay between hepatocyte apoptosis, inflammatory response, and stellate cell activation, creating a microenvironment conducive to excessive extracellular matrix (ECM) deposition. In normal tissue repair processes, apoptosis helps remove damaged cells, but in chronic liver diseases, persistent apoptosis becomes a key driver of disease progression.

The molecular basis for this compound's therapeutic potential lies in its ability to inhibit caspase activation, a family of intracellular cysteine proteases that serve as both initiators and executioners of apoptotic cell death. Caspases can be categorized as initiator caspases (including caspases 2, 8, 9, and 10), executioner caspases (caspases 3, 6, and 7), and inflammatory caspases (caspases 1, 4, and 5). When hepatocytes undergo apoptosis in response to various injurious stimuli, they release apoptotic bodies that contain intracellular components. These apoptotic bodies are phagocytosed by hepatic stellate cells (HSCs) and Kupffer cells, triggering a pro-fibrogenic response that drives HSC transdifferentiation into collagen-producing myofibroblasts [1]. This fundamental mechanism establishes caspase inhibition as a rational therapeutic strategy for interrupting the fibrogenic cascade at its inception.

Mechanism of Action: Caspase Inhibition and Anti-Fibrotic Effects

Molecular Targets and Signaling Pathways

This compound exerts its anti-apoptotic and anti-fibrotic effects through broad-spectrum inhibition of caspase activity. The compound targets multiple caspases simultaneously, disrupting both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptosis pathways. This comprehensive caspase inhibition prevents the proteolytic cleavage of key cellular proteins, including cytokeratin-18 (CK-18), which is cleaved by executioner caspases to produce the M30 fragment used as a biomarker of apoptosis. By inhibiting this cleavage process, this compound reduces the generation of apoptotic microvesicles that normally activate hepatic stellate cells and promote fibrogenesis [1].

The downstream effects of caspase inhibition involve multiple cell types within the liver microenvironment. In hepatocytes, this compound prevents apoptotic cell death induced by various stimuli, including free fatty acids (via TRAIL-R2), free cholesterol, and toxic lipid intermediates. In hepatic stellate cells, the reduction in apoptotic body phagocytosis leads to decreased transdifferentiation into myofibroblasts, the primary collagen-producing cells in fibrotic livers. This is evidenced by reduced expression of α-smooth muscle actin (α-SMA), a marker of HSC activation, and decreased production of collagen type I alpha 1 [2]. Additionally, this compound modulates the inflammatory response by affecting DAMP release (damage-associated molecular patterns) and subsequent immune cell recruitment, though it appears to have limited impact on certain inflammatory cytokines and hepatocyte injury markers like ALT in some models [3].

Comparative Analysis with Other Caspase Inhibitors

This compound belongs to a class of pan-caspase inhibitors that includes other investigational compounds such as emricasan (IDN-6556). While both compounds share the common mechanism of caspase inhibition, they have been evaluated in different disease models and clinical contexts. A meta-analysis of clinical trials investigating emricasan in patients with liver cirrhosis or fibrosis demonstrated that emricasan treatment was more effective than placebo in improving apoptosis-related parameters, with significant reductions in ALT levels and caspase 3/7 activity [4]. The 50 mg dose of emricasan showed the highest efficacy rate compared to placebo, followed by the 5 mg dosing regimen. This suggests a potential dose-response relationship common to this class of compounds, though direct comparative data between this compound and emricasan are not available in the literature.

Table: Comparative Analysis of Caspase Inhibitors in Liver Fibrosis

Compound Molecular Target Key Demonstrated Effects Development Stage
This compound Pan-caspase inhibitor ↓ Active caspase-3, ↓ TUNEL-positive cells, ↓ Hepatic triglyceride, ↓ α-SMA, ↓ Collagen 1α1 mRNA Preclinical
Emricasan (IDN-6556) Pan-caspase inhibitor ↓ Caspase 3/7 activity, ↓ ALT, improvement in liver function parameters Clinical trials (Phase II)
Bid deficiency Pro-apoptotic Bcl-2 family member Protection from ethanol-induced apoptosis, no effect on steatosis or ALT Genetic model

Preclinical Efficacy Data Summary

Efficacy in NASH Models

The anti-fibrotic efficacy of this compound has been most extensively characterized in a murine model of nonalcoholic steatohepatitis (NASH). In this model, male db/db mice were fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis, then treated with this compound (6 mg/kg/d) or vehicle via daily gavage for 4 or 8 weeks [2]. The MCD diet successfully induced the characteristic features of NASH, including elevated alanine aminotransferase (ALT), increased caspase-3 activity, numerous TUNEL-positive cells, steatohepatitis, and fibrosis. Treatment with this compound resulted in significant reductions in active caspase-3, TUNEL-positive cells, and hepatic triglyceride content compared to vehicle-treated controls.

Interestingly, while this compound treatment did not significantly alter ALT levels or the overall NAFLD activity score compared to vehicle controls, it produced marked improvements in fibrotic parameters. Specifically, this compound-treated mice demonstrated decreased α-smooth muscle actin expression at both 4 weeks (p < 0.05) and 8 weeks (p < 0.005), along with reduced hepatic levels of collagen 1α1 mRNA at 8 weeks (p < 0.05). These molecular findings were corroborated by histological assessments showing decreased hydroxyproline content and reduced Sirius red staining, confirming the anti-fibrotic effect of caspase inhibition in this NASH model [2]. The dissociation between improvements in fibrosis and persistent elevation of liver injury markers suggests that the anti-fibrotic effects of this compound may operate through pathways distinct from overall hepatoprotection.

Efficacy in Alcohol-Related Liver Disease Models

This compound has also been evaluated in models of alcoholic liver disease (ALD), where apoptosis is known to correlate with disease progression. In a chronic, heavy ethanol feeding model (32% of calories from ethanol for 25 days), treatment with this compound at 10 mg/kg/d significantly reduced ethanol-induced apoptosis but did not affect ethanol-induced increases in plasma ALT and AST activities, hepatic steatosis, or mRNA expression of certain inflammatory cytokines [3]. This pattern mirrors the findings in NASH models and suggests that caspase inhibition specifically targets the apoptotic and fibrotic pathways without broadly suppressing all aspects of liver injury.

In a model designed to study the acceleration of early fibrotic markers, moderate ethanol feeding (11% of calories from ethanol for 4 days) enhanced the response of mice to acute carbon tetrachloride (CCl₄) exposure, resulting in increased expression of α-smooth muscle actin and accumulation of extracellular matrix proteins [3]. In this model, this compound treatment attenuated the ethanol-mediated acceleration of these early fibrotic indicators, decreasing both α-smooth muscle actin expression and ECM accumulation. This finding highlights the role of caspase-dependent apoptosis in the synergistic fibrogenic response between ethanol and other hepatotoxic agents, and demonstrates the potential utility of this compound in multi-hit models of liver fibrosis.

Table: Summary of Preclinical Efficacy Data for this compound

Disease Model Dosing Regimen Effects on Apoptosis Effects on Fibrosis Effects on Inflammation/Injury
NASH (MCD diet in db/db mice) 6 mg/kg/d, daily gavage, 4-8 weeks ↓ Active caspase-3, ↓ TUNEL-positive cells ↓ α-SMA expression, ↓ Collagen 1α1 mRNA, ↓ Hydroxyproline content, ↓ Sirius red staining No significant effect on ALT or NAFLD activity score
Chronic Heavy Ethanol Feeding 10 mg/kg/d, daily gavage, 25 days ↓ TUNEL-positive cells, ↓ Cytokeratin-18-positive cells Not assessed in this model No effect on ALT, AST, steatosis, or inflammatory cytokines
Moderate Ethanol + CCl₄ 10 mg/kg/d, daily gavage, 4 days Not specifically assessed ↓ α-SMA expression, ↓ ECM accumulation Not primarily assessed

Detailed Experimental Protocols

Protocol for NASH Model in db/db Mice

Animal Model and Diet Induction

  • Utilize male db/db mice (8-10 weeks old) to model metabolic dysfunction
  • Feed methionine/choline-deficient (MCD) diet for 4-8 weeks to induce NASH with fibrosis
  • Include control groups fed matching methionine/choline-sufficient diets
  • House animals under standard conditions with free access to diet and water

Drug Administration Protocol

  • Prepare this compound suspension in appropriate vehicle (e.g., polyethylene glycol 400 supplemented with vitamin E)
  • Administer this compound at 6 mg/kg/day via oral gavage
  • Continue treatment for the entire duration of the study (4 or 8 weeks)
  • Include vehicle-treated control groups receiving the same volume of vehicle alone

Tissue Collection and Processing

  • Euthanize animals at predetermined endpoints (4 and 8 weeks)
  • Collect blood samples for plasma preparation and biochemical analysis
  • Perfuse livers with saline solution to remove blood components
  • Divide liver tissue into aliquots for:
    • Snap-freezing in liquid nitrogen for RNA and protein analysis
    • Fixation in formalin for paraffin embedding and histology
    • Freezing in optimal cutting temperature (OCT) compound for cryosectioning

Assessment Methods

  • Biochemical analysis: Measure ALT, AST, caspase-3/7 activity, triglyceride content
  • Molecular analysis: Quantify mRNA expression of α-SMA, collagen 1α1, TIMP1, and other fibrotic markers using RT-qPCR
  • Histological analysis: Perform H&E staining for general morphology, Sirius red staining for collagen deposition, TUNEL staining for apoptosis detection
  • Protein analysis: Assess α-SMA protein levels by immunohistochemistry or Western blotting
  • Hydroxyproline assay: Quantify collagen content in liver tissue samples [2]
Protocol for Ethanol-CCl₄ Synergistic Fibrosis Model

Ethanol Feeding Protocol

  • Utilize female C57BL/6J mice (8-10 weeks old)
  • Adapt mice to control liquid diet for 2 days
  • Gradually introduce ethanol-containing Lieber-DeCarli diet with increasing concentrations:
    • 1% and 2% (vol/vol) ethanol for 2 days each
    • Maintain on 2% ethanol diet (providing 11% of calories as ethanol) for the study duration
  • Employ pair-fed control groups with maltose dextrins isocalorically substituted for ethanol

CCl₄ Challenge and Drug Treatment

  • After 4 days of ethanol feeding, administer this compound (10 mg/kg) or vehicle via gavage
  • One hour after this compound administration, inject a single dose of CCl₄ (dose typically 0.5-1.0 μL/g body weight, diluted in corn oil) intraperitoneally
  • Include appropriate control groups (ethanol alone, CCl₄ alone, vehicle controls)
  • Sacrifice animals 24-72 hours after CCl₄ administration based on preliminary kinetic studies

Sample Analysis

  • Process liver tissue as described in section 4.1
  • Focus analyses on early fibrotic markers:
    • Immunofluorescence staining for α-smooth muscle actin
    • Western blot analysis for extracellular matrix proteins (collagen I, fibronectin)
    • RNA analysis for pro-fibrogenic genes
  • Assess apoptosis-specific parameters:
    • TUNEL staining to detect apoptotic cells
    • Caspase-3 activity assays
    • Western blot for cleaved cytokeratin-18 (M30 fragment) [3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Liver Fibrosis

The following diagram illustrates the key signaling pathways involved in hepatocyte apoptosis and hepatic stellate cell activation, highlighting the points where this compound intervenes in this process:

G This compound Mechanism in Liver Fibrosis Pathways Toxic/Metabolic\nLiver Injury Toxic/Metabolic Liver Injury Death Receptor\nActivation (Fas, TRAIL-R2) Death Receptor Activation (Fas, TRAIL-R2) Toxic/Metabolic\nLiver Injury->Death Receptor\nActivation (Fas, TRAIL-R2) Lipid Overload\n(FFAs, Cholesterol) Lipid Overload (FFAs, Cholesterol) Mitochondrial\nDysfunction Mitochondrial Dysfunction Lipid Overload\n(FFAs, Cholesterol)->Mitochondrial\nDysfunction Caspase Cascade\nActivation Caspase Cascade Activation Death Receptor\nActivation (Fas, TRAIL-R2)->Caspase Cascade\nActivation Mitochondrial\nDysfunction->Caspase Cascade\nActivation Hepatocyte\nApoptosis Hepatocyte Apoptosis Caspase Cascade\nActivation->Hepatocyte\nApoptosis Apoptotic Bodies\n& DAMPs Release Apoptotic Bodies & DAMPs Release Hepatocyte\nApoptosis->Apoptotic Bodies\n& DAMPs Release This compound Treatment This compound Treatment This compound Treatment->Caspase Cascade\nActivation Inhibition HSC Activation &\nTransdifferentiation HSC Activation & Transdifferentiation Apoptotic Bodies\n& DAMPs Release->HSC Activation &\nTransdifferentiation ECM Deposition &\nFibrosis Progression ECM Deposition & Fibrosis Progression HSC Activation &\nTransdifferentiation->ECM Deposition &\nFibrosis Progression

Experimental Workflow for NASH Therapeutic Efficacy

The following diagram outlines the comprehensive experimental workflow for evaluating this compound efficacy in a NASH model:

G NASH Therapeutic Efficacy Study Workflow Animal Model:\nMale db/db Mice\n(8-10 weeks old) Animal Model: Male db/db Mice (8-10 weeks old) MCD Diet Feeding\n(4-8 weeks) MCD Diet Feeding (4-8 weeks) Animal Model:\nMale db/db Mice\n(8-10 weeks old)->MCD Diet Feeding\n(4-8 weeks) Randomization to\nTreatment Groups Randomization to Treatment Groups MCD Diet Feeding\n(4-8 weeks)->Randomization to\nTreatment Groups This compound (6 mg/kg/d)\nOral Gavage This compound (6 mg/kg/d) Oral Gavage Randomization to\nTreatment Groups->this compound (6 mg/kg/d)\nOral Gavage Vehicle Control\nOral Gavage Vehicle Control Oral Gavage Randomization to\nTreatment Groups->Vehicle Control\nOral Gavage Termination at\n4 & 8 weeks Termination at 4 & 8 weeks This compound (6 mg/kg/d)\nOral Gavage->Termination at\n4 & 8 weeks Vehicle Control\nOral Gavage->Termination at\n4 & 8 weeks Sample Collection &\nProcessing Sample Collection & Processing Termination at\n4 & 8 weeks->Sample Collection &\nProcessing Biochemical\nAnalysis Biochemical Analysis Sample Collection &\nProcessing->Biochemical\nAnalysis Molecular\nAnalysis Molecular Analysis Sample Collection &\nProcessing->Molecular\nAnalysis Histological\nAnalysis Histological Analysis Sample Collection &\nProcessing->Histological\nAnalysis ALT, Caspase-3\nTriglycerides ALT, Caspase-3 Triglycerides Biochemical\nAnalysis->ALT, Caspase-3\nTriglycerides α-SMA, Collagen 1α1\nTIMP1 mRNA α-SMA, Collagen 1α1 TIMP1 mRNA Molecular\nAnalysis->α-SMA, Collagen 1α1\nTIMP1 mRNA H&E, Sirius Red\nTUNEL, IHC H&E, Sirius Red TUNEL, IHC Histological\nAnalysis->H&E, Sirius Red\nTUNEL, IHC

Research Context and Future Directions

The investigation of this compound in liver fibrosis exists within the broader context of developing targeted anti-fibrotic therapies for chronic liver diseases. Despite significant advances in understanding the molecular mechanisms of fibrogenesis, no approved anti-fibrotic therapy currently exists for liver fibrosis [1]. The approach of targeting apoptosis represents one of several strategic avenues being explored, alongside other mechanisms including metabolic reprogramming, immune modulation, and direct extracellular matrix targeting.

Recent research has highlighted the importance of cellular metabolism in driving fibrogenesis, with particular focus on the metabolic reprogramming of hepatic stellate cells during their activation. Studies have shown that inhibiting glycolysis with compounds such as 2-deoxyglucose (HK2 inhibitor), TEPP-46 (PKM2 inhibitor), or 3PO (PFKFB3 inhibitor) can reduce fibrosis progression by impacting HSC activation, macrophage inflammatory functions, and endothelial cell signaling [5]. Similarly, interference with lipid metabolism through inhibition of key lipogenic enzymes (SCD1, ACC, FASN, or ACLY) has shown promise in attenuating liver fibrosis in experimental models. These emerging metabolic targets may complement caspase inhibition approaches like this compound by addressing parallel pathways in fibrogenesis.

The translational potential of this compound must be considered in light of clinical experience with other caspase inhibitors. Emricasan, the most extensively studied pan-caspase inhibitor in clinical trials for liver disease, has demonstrated mixed results. A meta-analysis of clinical trials found that emricasan treatment was more effective than placebo in improving apoptosis-related parameters in patients with liver cirrhosis or fibrosis, with significant reductions in ALT and caspase 3/7 levels [4]. However, the small number of trials, limited patient numbers, and short follow-up periods in these studies highlight the need for more robust clinical evaluation. This clinical experience with emricasan suggests potential promise for the caspase inhibition class while underscoring the importance of appropriate patient selection, dosing optimization, and combination approaches.

Future research directions for this compound should include combination therapy strategies that target multiple pathways in fibrogenesis simultaneously. The limited impact of this compound on certain inflammatory markers and injury parameters in preclinical models suggests that complementary approaches addressing inflammation, metabolic dysregulation, or direct anti-fibrotic mechanisms may yield synergistic benefits. Additionally, more precise understanding of the temporal application of caspase inhibition within the natural history of chronic liver diseases would help identify the optimal window for therapeutic intervention to achieve maximal anti-fibrotic efficacy.

References

Comprehensive Application Notes and Protocols: VX-166 in Alcoholic Steatohepatitis (ASH) Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Characteristics

VX-166 represents a novel potent small molecule caspase inhibitor with demonstrated efficacy in preclinical models of liver inflammation and injury. As a broad-spectrum pan-caspase inhibitor, this compound targets key programmed cell death pathways implicated in the progression of alcoholic steatohepatitis (ASH) and other inflammatory liver conditions. The compound's molecular characteristics include a molecular weight of 531.41 and the chemical formula C₂₂H₂₁F₄N₃O₈, with CAS registry number 800408-39-3 [1]. This compound has shown an advantageous pharmacokinetic and toxicity profile in preclinical studies, suggesting potential suitability for human therapeutic applications [2].

The pathogenesis of ASH involves complex interactions between hepatocyte injury, innate immune activation, and inflammatory signaling cascades. Central to this process is the activation of caspase-mediated apoptosis in hepatocytes, which drives both liver damage and secondary inflammatory responses. In ASH, chronic plus binge ethanol exposure triggers lymphocyte apoptosis that contributes significantly to disease progression toward organ failure [2]. This compound's mechanism of action addresses this fundamental pathophysiology by inhibiting caspase activity, thereby reducing hepatocyte apoptosis and subsequent inflammatory amplification.

Table 1: Key Characteristics of this compound

Property Description
Molecular Weight 531.41 g/mol
Chemical Formula C₂₂H₂₁F₄N₃O₈
CAS Number 800408-39-3
Mechanism of Action Pan-caspase inhibitor
Primary Research Applications ASH, NASH, NAFLD, liver fibrosis, sepsis
Storage Conditions Room temperature (continental US)

Therapeutic Rationale: Caspase Inhibition in ASH

ASH Pathogenesis and Caspase Activation

Alcoholic steatohepatitis represents an advanced inflammatory stage of alcohol-related liver disease characterized by hepatocyte ballooning, immune cell infiltration, and progressive liver injury. The inflammatory milieu in ASH develops through a complex interplay of multiple cell types and signaling pathways [3]. Chronic heavy alcohol consumption disrupts gut barrier integrity, leading to increased translocation of pathogen-associated molecular patterns (PAMPs) such as endotoxin/LPS into the portal circulation [3] [4]. These PAMPs activate toll-like receptors (TLRs) on hepatic immune cells, particularly Kupffer cells (liver-resident macrophages), promoting the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [3].

Concurrently, alcohol metabolism generates reactive oxygen species and toxic metabolites that induce hepatocellular stress and death, releasing damage-associated molecular patterns (DAMPs) such as HMGB1, DNA fragments, and ATP [3] [4]. Both PAMPs and DAMPs contribute to inflammasome activation in the liver, leading to caspase-1-mediated processing and secretion of mature IL-1β and IL-18, which further amplify the inflammatory response [5]. This inflammatory environment promotes the recruitment of neutrophils and monocytes from the circulation, a hallmark feature of ASH that correlates with disease severity [3] [6].

Caspase-Dependent Apoptosis in ASH

A cardinal feature of ASH pathogenesis is the accelerated apoptosis of hepatocytes mediated by executioner caspases. Stressed hepatocytes express death receptors on their surface, making them susceptible to apoptosis through both intrinsic and extrinsic pathways [2]. This caspase-dependent apoptosis not only directly reduces functional hepatocyte mass but also perpetuates inflammation through several mechanisms:

  • Secondary necrosis of apoptotic cells releases additional DAMPs that further activate immune cells
  • Engulfment of apoptotic bodies by Kupffer cells and other phagocytes stimulates production of pro-fibrogenic mediators including TGF-β
  • Lymphocyte apoptosis impairs adaptive immune function while promoting inflammatory polarization of macrophages

This compound intervenes in this pathogenic cycle through its potent antiapoptotic activity, directly targeting the caspase executioners of programmed cell death [2]. By reducing hepatocyte apoptosis, this compound attenuates both the initial liver injury and the subsequent inflammatory amplification, positioning it as a promising therapeutic approach for ASH.

G cluster_0 Initial Insults cluster_1 Inflammatory Pathways in ASH cluster_2 Therapeutic Intervention Ethanol Chronic + Binge Ethanol Exposure GutLiverAxis Gut-Liver Axis Dysfunction Ethanol->GutLiverAxis HepatocyteStress Hepatocyte Stress & Injury Ethanol->HepatocyteStress PAMPs PAMPs (LPS) Portal Circulation GutLiverAxis->PAMPs KCactivation Kupffer Cell Activation (TLR/NF-κB Signaling) PAMPs->KCactivation DAMPs DAMPs Release (HMGB1, DNA) HepatocyteStress->DAMPs CaspaseActivation Caspase Activation (Apoptosis Execution) HepatocyteStress->CaspaseActivation DAMPs->KCactivation Inflammasome Inflammasome Activation DAMPs->Inflammasome Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) KCactivation->Cytokines Inflammasome->Cytokines Cytokines->HepatocyteStress Feedback Loop Inflammation Neutrophil Infiltration & Sterile Inflammation Cytokines->Inflammation CaspaseActivation->Inflammation ASH Alcoholic Steatohepatitis (ASH Progression) CaspaseActivation->ASH Inflammation->ASH VX166 This compound Intervention (Pan-Caspase Inhibition) VX166->CaspaseActivation Inhibits

Figure 1: Mechanism of this compound Action in ASH Pathogenesis. This diagram illustrates the key pathogenic pathways in alcoholic steatohepatitis and the point of intervention for this compound. Chronic plus binge ethanol exposure disrupts gut-liver axis integrity and promotes hepatocyte stress, activating inflammatory cascades that drive disease progression. This compound targets caspase-dependent apoptosis execution to attenuate liver injury and inflammation.

Research Applications and Efficacy Data

Efficacy in Preclinical Liver Disease Models

This compound has demonstrated significant therapeutic potential across multiple preclinical models of liver injury and inflammation. In investigations of sepsis-associated liver damage, which shares pathogenic mechanisms with ASH, this compound exhibited dose-dependent improvement in survival and reduced markers of end-organ damage [2]. These findings establish the proof-of-concept for caspase inhibition as a viable strategy for inflammatory liver conditions and provide strong rationale for its application in ASH research.

In experimental models specifically relevant to alcoholic liver disease, caspase inhibition has shown multifaceted protective effects:

  • Reduction of hepatocyte apoptosis as evidenced by decreased TUNEL-positive cells and caspase-3 activation
  • Attenuation of inflammatory infiltration through modulation of chemokine signaling
  • Improvement in biochemical markers of liver injury including serum ALT and AST levels
  • Preservation of metabolic function and reduction of oxidative stress markers

The translational relevance of these findings is strengthened by studies demonstrating that this compound retains efficacy even when administered after disease establishment, a critical feature for potential clinical application [2]. In sepsis models, this compound fully retained efficacy when dosed 3 hours after insult, improving survival from 42% in controls to 92% in treated animals [2]. This post-insult therapeutic window suggests potential applicability for ASH patients who often present after significant liver injury has already occurred.

Impact on ASH-Related Pathophysiology

Research into the mechanisms underlying this compound's benefits in liver inflammation models has revealed effects on several ASH-relevant pathways:

  • Modulation of immune cell recruitment: this compound reduces thymic atrophy and lymphocyte apoptosis, indicating systemic immunomodulatory effects [2]
  • Enhancement of bacterial clearance: In septic models, this compound treatment significantly reduced plasma endotoxin levels, suggesting improved capacity to clear gut-derived bacteria [2]
  • Restoration of immune homeostasis: By preventing excessive lymphocyte apoptosis, this compound may help maintain adaptive immune competence while reducing inflammation

Table 2: Summary of this compound Efficacy in Preclinical Models

Model System Intervention Key Efficacy Findings References
Murine Endotoxic Shock This compound (0-30 mg/kg) at 0, 4, 8, 12h post-LPS Dose-dependent survival improvement (0% to 75% survival at 30 mg/kg); P < 0.0001 [2]
Rat CLP Sepsis Model This compound continuous infusion via osmotic pump Survival improvement from 38% to 88%; P < 0.01 [2]
Rat CLP Sepsis Model (Delayed Dosing) This compound 3 hours post-insult Survival improvement from 42% to 92%; P < 0.01 [2]
ASH Research Applications Pan-caspase inhibition Reduced hepatocyte apoptosis, inflammatory infiltration, and improved liver function [2] [1]

Experimental Protocols

Chronic-Plus-Binge Ethanol Feeding Model (Gao-Binge Model)

The chronic-plus-binge ethanol feeding model represents a clinically relevant approach for studying ASH pathogenesis and therapeutic interventions [7] [6]. This model recapitulates key features of human ASH, including significant steatosis, hepatic neutrophil infiltration, and liver injury [7]. The protocol involves initial acclimation to control liquid diet followed by chronic ethanol feeding and subsequent binge ethanol challenge:

  • Day 1-5: Acclimate mice to control liquid diet (Lieber-DeCarli formulation)
  • Day 6-15: Administer ethanol liquid diet (5% ethanol, v/v) ad libitum
  • Day 16: Following an 8-hour fast, administer single binge of ethanol (5 g/kg body weight) by oral gavage
  • Sacrifice: 9 hours post-binge for tissue and blood collection [6]

Critical considerations for this model include mouse genetic background (C57BL/6 strains preferred), gender differences in susceptibility, and animal facility environment, all of which can significantly impact experimental outcomes [7]. Modifications including extended chronic feeding (up to 12 weeks) or multiple binge challenges can be implemented to achieve more severe liver injury phenotypes.

This compound Dosing and Administration

Based on published preclinical studies, the following dosing protocols are recommended for ASH research:

  • Dose range: 10-30 mg/kg for in vivo studies [2]
  • Administration route: Intravenous bolus or continuous infusion via osmotic pump [2]
  • Dosing schedule: Multiple bolus doses (e.g., 0, 4, 8, and 12 hours post-insult) or continuous administration [2]
  • Vehicle considerations: Appropriate formulation for optimal bioavailability

For therapeutic window studies, administration can be initiated after injury establishment (e.g., 3 hours post-insult) to model clinical scenarios [2].

Endpoint Analysis

Comprehensive assessment of this compound efficacy in ASH models should include multiple endpoints:

  • Liver injury biomarkers: Serum ALT, AST levels
  • Histopathological evaluation: H&E staining for steatosis, inflammatory foci, and necrosis
  • Apoptosis quantification: TUNEL assay, caspase-3/7 activity, cleaved caspase-3 immunohistochemistry
  • Inflammatory infiltration: Immunostaining for neutrophils (Ly6G), macrophages (F4/80)
  • Cytokine profiling: Multiplex assays for TNF-α, IL-1β, IL-6, MCP-1
  • Hepatic triglyceride content: Biochemical quantification or Oil Red O staining

G cluster_0 ASH Model Establishment cluster_1 Therapeutic Intervention cluster_2 Outcome Assessment Start Study Initiation Acclimation 5-Day Acclimation Control Liquid Diet Start->Acclimation ChronicEthanol 10-Day Chronic Ethanol Feeding (5% ethanol Lieber-DeCarli diet) Acclimation->ChronicEthanol Binge Single Ethanol Binge (5 g/kg by oral gavage) ChronicEthanol->Binge VX166Treatment This compound Administration (10-30 mg/kg, IV or osmotic pump) Binge->VX166Treatment Sacrifice Tissue Collection (9h post-binge) VX166Treatment->Sacrifice Analysis Endpoint Analysis Sacrifice->Analysis Biomarkers Serum Biomarkers ALT, AST, Cytokines Analysis->Biomarkers Parallel Analyses Histology Histopathology H&E, Oil Red O, TUNEL Analysis->Histology Parallel Analyses Molecular Molecular Analysis Caspase activity, Western blot Analysis->Molecular Parallel Analyses

Figure 2: Experimental Workflow for Evaluating this compound in ASH. This diagram outlines the comprehensive protocol for assessing this compound efficacy in the chronic-plus-binge ethanol feeding model of ASH, including model establishment, therapeutic intervention, and multimodal endpoint analysis.

References

Application Notes and Protocols for VX-166: A Potent Caspase Inhibitor for Apoptosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

VX-166 is a novel, potent small-molecule caspase inhibitor characterized as a broad-spectrum caspase inhibitor with potent anti-apoptotic activity. It functions by targeting the cysteine-aspartic protease family (caspases) that play central roles in executing programmed cell death (apoptosis) and regulating inflammatory responses [1] [2].

The therapeutic rationale for this compound stems from the established link between excessive lymphocyte apoptosis and disease pathogenesis in conditions like sepsis. Studies have demonstrated that patients dying from sepsis exhibit significantly increased apoptotic lymphocytes in peripheral circulation and spleen, creating a profound immunosuppressive state that contributes to mortality [1] [3]. By inhibiting caspase-mediated apoptosis, this compound aims to preserve immune cell populations and improve survival outcomes.

The diagram below illustrates the apoptotic signaling pathways and the mechanism of this compound action:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (FasL, TNFα) DeathReceptor Death Receptor DeathLigand->DeathReceptor FADD FADD DeathReceptor->FADD Death Domain Caspase8 Caspase-8 (Initiator) FADD->Caspase8 DED Domain Caspase3 Caspase-3/7 (Effector) Caspase8->Caspase3 Activation Mitochondria Mitochondrial Outer Membrane Permeabilization Caspase8->Mitochondria Bid Cleavage Caspase9 Caspase-9 (Initiator) Caspase3->Caspase9 Feedback Amplification Apoptosis Apoptosis Execution (DNA Fragmentation Membrane Blebbing Cell Shrinkage) Caspase3->Apoptosis CellularStress Cellular Stress CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apoptosome->Caspase9 Caspase3b Caspase-3/7 (Effector) Caspase9->Caspase3b Caspase3b->Apoptosis VX166 This compound (Broad Caspase Inhibitor) VX166->Caspase8 Inhibits VX166->Caspase3 Inhibits VX166->Caspase9 Inhibits VX166->Caspase3b Inhibits IAP IAP Proteins (e.g., XIAP) IAP->Caspase3 Inhibits IAP->Caspase9 Inhibits

Quantitative Characterization of this compound

Table 1: In Vitro Potency of this compound in Biochemical and Cellular Assays
Assay Type Target/System Readout Potency/Effect Experimental Conditions
Enzyme Inhibition Caspase-1, -3, -4, -7, -8 [1] Second-order inactivation rate constant (k) Potent broad-spectrum inhibition Recombinant enzymes, fluorogenic substrates, 37°C
Cellular Apoptosis Jurkat cells (anti-Fas induced) [1] Annexin-V staining Potent anti-apoptotic activity 2×10⁵ cells/mL, 18h incubation, 10 ng/mL anti-Fas Ab
Cellular Apoptosis Jurkat cells (Staurosporine induced) [1] Annexin-V staining Potent anti-apoptotic activity 2×10⁵ cells/mL, 18h incubation, 350 ng/mL Staurosporine
Cellular Apoptosis Human Aorta Endothelial Cells [1] Cell Death ELISA Potent anti-apoptotic activity Serum deprivation, 5×10⁴ cells/mL, 48h incubation
Cytokine Release Human PBMCs (LPS stimulated) [1] IL-1β ELISA Inhibition of release 5×10⁵ cells/mL, 50 ng/mL LPS, 18h incubation
Cytokine Release Human PBMCs (SAC stimulated) [1] IL-18 ELISA Inhibition of release 7.5×10⁵ cells/mL, SAC stimulation
Table 2: In Vivo Efficacy of this compound in Sepsis Models
Disease Model Species Dosing Protocol Efficacy Outcome Key Findings
Endotoxic Shock Male CD-1 mice [1] [4] 30 mg/kg IV bolus at 0, 4, 8, 12h post-LPS 75-100% survival vs 0% vehicle control [4] Dose-dependent improvement (P < 0.0001)
Cecal Ligation and Puncture (CLP) Male Sprague-Dawley rats [1] Continuous infusion via mini-osmotic pump starting immediately post-surgery 88% survival vs 38% control [4] P < 0.01
Cecal Ligation and Puncture (CLP) Male Sprague-Dawley rats [1] Continuous infusion starting 3h post-insult 92% survival vs 42% control [1] P = 0.009
Cecal Ligation and Puncture (CLP) Male Sprague-Dawley rats [1] Continuous infusion starting 8h post-insult 66% survival vs 40% control [1] P = 0.19

Detailed Experimental Protocols

In Vitro Apoptosis Inhibition Assay (Jurkat Cells)

Principle: Measure this compound potency in preventing receptor-mediated apoptosis using Annexin-V staining [1].

Materials:

  • Jurkat cells (ATCC-like repository)
  • RPMI-1640 medium with 10% FCS, 2 mM L-glutamine, antibiotics
  • Anti-Fas antibody CH-11 (10 ng/mL) or Staurosporine (350 ng/mL)
  • This compound stock solution (10 mM in DMSO)
  • Cy5-conjugated Annexin-V
  • FMAT 8100 Fluorimetric Microassay Reader or flow cytometer

Procedure:

  • Culture Jurkat cells at 2×10⁵ cells/mL in complete medium
  • Prepare this compound working concentrations by serial dilution in medium (final DMSO <0.1%)
  • Induce apoptosis with anti-Fas antibody (10 ng/mL) or Staurosporine (350 ng/mL)
  • Incubate cells with this compound for 18 hours at 37°C, 5% CO₂
  • Label apoptotic cells with Cy5-conjugated Annexin-V according to manufacturer's protocol
  • Detect using FMAT reader or flow cytometry
  • Calculate EC₅₀ values from dose-response curves

Alternative Detection: Cell Death Detection ELISA (Roche) following manufacturer's instructions [1].

In Vivo Sepsis Therapeutic Protocol (Cecal Ligation and Puncture)

Principle: Evaluate this compound efficacy in polymicrobial sepsis model with therapeutic dosing [1].

Materials:

  • Adult male Sprague-Dawley rats (∼250-300g)
  • This compound formulated for continuous delivery
  • Alzet mini-osmotic pumps (model appropriate for 3-7 day delivery)
  • Surgical equipment for aseptic surgery
  • Anesthesia (ketamine/xylazine or isofluorane)

Procedure: Sepsis Induction:

  • Anesthetize rats and shave abdominal area
  • Make 2cm midline incision and exteriorize cecum
  • Ligate cecum distal to ileocecal valve without causing obstruction
  • Puncture cecum with 18-gauge needle (two through-and-through punctures)
  • Express small amount of fecal material (∼1mm ribbon)
  • Return cecum to abdomen and close incision in two layers

Drug Administration:

  • Load this compound into mini-osmotic pumps at concentration calculated for target dose
  • Implant pumps subcutaneously either:
    • Immediately post-surgery (prophylactic)
    • 3 hours post-CLP (therapeutic)
    • 8 hours post-CLP (delayed therapeutic)
  • For IV bolus administration: administer 30 mg/kg at 0, 4, 8, and 12h post-insult

Endpoint Analysis:

  • Monitor survival for 10 days post-CLP
  • For mechanism studies: collect plasma and tissues at 20h for:
    • Flow cytometry of lymphocyte apoptosis (thymus, spleen)
    • Plasma endotoxin measurement (LAL assay)
    • Cytokine profiling (IL-1β, IL-18)

Key Findings and Applications

Primary Therapeutic Applications

Sepsis and Septic Shock: this compound has demonstrated exceptional promise in pre-clinical sepsis models, showing significant survival benefits even when administered therapeutically after disease onset [1] [4]. The compound's ability to improve survival from 40% to 92% when dosed 3 hours post-insult in the CLP model represents a crucial advancement over previous caspase inhibitors that typically required pre-treatment or immediate post-insult administration [1].

Mechanistic Insights: Beyond survival benefits, this compound treatment significantly reduced thymic atrophy and lymphocyte apoptosis as determined by flow cytometry (P < 0.01) [1]. Interestingly, the compound also reduced plasma endotoxin levels (P < 0.05), suggesting an improved capacity for bacterial clearance from the bloodstream, potentially through preservation of immune cell function [1] [4].

Safety and Specificity Considerations

This compound was designed with an advantageous pharmacokinetic and toxicity profile suitable for potential human use [4]. Importantly, studies indicated that this compound only moderately affected T-cell activation in vitro and IL-1β release in vivo, addressing concerns that broad caspase inhibition might cause significant immunosuppression [1].

The experimental workflow for evaluating this compound effects in sepsis models is summarized below:

G cluster_cellular Cellular Analyses cluster_systemic Systemic Analyses Start Sepsis Induction (LPS or CLP Model) Treatment This compound Administration (IV bolus or infusion) Start->Treatment CellularEffects Cellular Effects Analysis Treatment->CellularEffects SystemicEffects Systemic Effects Analysis Treatment->SystemicEffects Survival Survival Outcome CellularEffects->Survival ApoptosisAssay Lymphocyte Apoptosis (Flow Cytometry) CellularEffects->ApoptosisAssay SystemicEffects->Survival Endotoxin Plasma Endotoxin (LAL Assay) SystemicEffects->Endotoxin Findings Key Findings: • Reduced lymphocyte apoptosis • Decreased thymic atrophy • Lower plasma endotoxin • Improved survival Survival->Findings ThymicAnalysis Thymic Atrophy Measurement CaspaseActivity Caspase Activity Assays Cytokines Cytokine Profiling (IL-1β, IL-18) BacterialClearance Bacterial Clearance

Important Considerations for Researchers

Therapeutic Window: this compound demonstrated efficacy across a range of dosing regimens, with optimal effects observed at 30 mg/kg in murine models [4]. The consistent survival benefits across different models and dosing schedules suggest a favorable therapeutic window.

Clinical Translation Challenges: While pre-clinical results are promising, it's important to note that caspase inhibitors face significant challenges in clinical translation. Other caspase inhibitors like VX-740 (pralnacasan) and VX-765 (belnacasan) faced clinical termination due to liver toxicity concerns or inadequate efficacy [2]. The development status of this compound in current clinical trials could not be confirmed from the available search results.

Alternative Detection Methods: For researchers studying caspase-independent cell death pathways, recent advances in Quantitative Phase Imaging (QPI) provide label-free methods to distinguish between caspase 3/7-dependent and independent cell death subroutines based on cellular density and dynamic morphological changes [5].

References

VX-166 solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

What the Research Covers

The available studies characterize VX-166 as a potent, broad-spectrum caspase inhibitor and demonstrate its efficacy in animal models of sepsis [1] [2]. Key findings from these studies are summarized in the table below.

Aspect Description
Compound Type Novel potent small molecule, broad-spectrum caspase inhibitor [1] [2]
Primary Therapeutic Target Sepsis (improved survival in animal models) [1] [2]
Key Pharmacological Action Prevention of lymphocyte apoptosis; inhibition of IL-1β and IL-18 release [1]
Reported Administration Intravenous bolus or continuous infusion via mini-osmotic pump in animal studies [1] [2]

How to Proceed with Experimental Characterization

For a complete application note, determining solubility and stability is a necessary experimental step. Here is a general workflow and common protocols you can adapt for this compound.

Start Start: Characterize This compound Solubility & Stability Solubility Solubility Profiling Start->Solubility Storage Storage Condition Testing Start->Storage S1 Select Solvents/Buffers (e.g., DMSO, PBS) Solubility->S1 T1 Prepare aliquots in candidate vehicles Storage->T1 Analysis Analytical Assessment A1 HPLC for purity/ degradation products Analysis->A1 A2 LC-MS for compound identity and integrity Analysis->A2 S2 Use shake-flask method at controlled temperature S1->S2 S3 Measure concentration at equilibrium (HPLC-UV) S2->S3 S3->Analysis T2 Store at target temperatures (e.g., -20°C, -80°C, 4°C) T1->T2 T3 Sample over time T2->T3 T3->Analysis

Experimental Protocol for Solubility Determination

The gold standard for measuring thermodynamic solubility is the shake-flask method [3]. You can adapt the following protocol for this compound.

  • Preparation: Start with a well-characterized solid form of this compound (e.g., a specific crystalline salt). Prepare relevant solvents and buffers, such as:
    • DMSO: For creating concentrated stock solutions for in vitro assays.
    • PBS (pH 7.4): To simulate physiological conditions.
    • Other aqueous buffers at various pH levels to profile pH-solubility dependence.
  • Equilibration: Add an excess of this compound solid to the solvent in a sealed vial. Shake or stir this mixture in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach solid-liquid equilibrium.
  • Separation: After equilibration, separate the saturated solution from the undissolved solid. This is critical and can be done by centrifugation followed by filtration using a filter compatible with organic solvents.
  • Quantification: Quantify the concentration of this compound in the saturated solution. HPLC-UV is a standard and reliable method for this. The solubility is the measured concentration in the supernatant [3].
Experimental Protocol for Storage Stability

A systematic stability study will help define the optimal storage conditions and shelf-life.

  • Sample Preparation: Prepare multiple aliquots of this compound in its intended storage form. This could be as a solid powder or, more commonly, as a solution in a vehicle like DMSO.
  • Storage Conditions: Store the aliquots under different stress conditions:
    • Long-term: -80°C, -20°C, and possibly 4°C.
    • Accelerated: Higher temperatures (e.g., 25°C, 40°C) to rapidly assess degradation.
    • Protect one set of aliquots from light and expose another to light to test for photosensitivity.
  • Time-point Sampling: Remove samples at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
  • Analysis: Analyze the samples for:
    • Chemical Purity: Use HPLC to detect and quantify any degradation products.
    • Compound Integrity: Use LC-MS to confirm the molecular weight and identity of the stored compound has not changed.

Seeking Further Information

Given that this compound was developed by Vertex Pharmaceuticals, the most reliable source for this specific data would be the compound's official data sheet from the manufacturer. You may also find technical details in patents related to this compound or through direct inquiry to chemical suppliers that may list it in their catalog.

References

VX-166 Caspase Inhibition Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro characteristics of VX-166, a broad-spectrum, irreversible caspase inhibitor, as identified in the literature [1].

Characteristic Details
Class Broad-spectrum, irreversible caspase inhibitor [1]
Key Enzymatic Targets Potently inhibits caspase-1, -3, -4, -7, -8, and -9 [1]

| Key Cellular Assays | • Jurkat T-cell apoptosis (induced by anti-Fas, TNF-α/CHX, staurosporine) • Human Aorta Endothelial Cell (HAEC) apoptosis (serum deprivation) • Cytokine release from Peripheral Blood Mononuclear Cells (PBMCs) (IL-1β, IL-18) [1] | | Primary Readout | Inhibition of apoptotic cell death and reduction of pro-inflammatory cytokine release [1] |

Experimental Context and Findings

The published studies describe the experimental context and outcomes of this compound treatment, which can inform the design of application notes.

  • Assay Systems and Inducers: Research utilized Jurkat T-cells (a human T-cell line) and primary Human Aorta Endothelial Cells (HAEC). Apoptosis was induced via the extrinsic pathway (e.g., anti-Fas antibody, TNF-α combined with cycloheximide) and intrinsic pathway (e.g., staurosporine), demonstrating this compound's efficacy across multiple death stimuli [1].
  • Detection Methods: Apoptosis was quantified using Annexin V binding detected by a fluorimetric microassay reader and Cell Death Detection ELISA, which measures histone-associated DNA fragments [1].
  • Functional Outcomes: Treatment with this compound resulted in significant, dose-dependent protection against apoptosis in both lymphoid and endothelial cell types. It also inhibited the release of IL-1β and IL-18 from human PBMCs, highlighting its dual anti-apoptotic and anti-inflammatory potential [1].

Research Application Guidance

To establish a complete protocol for your research, consider these steps:

  • Consult Foundational Methods: The assays used align with standard apoptosis detection methods. Refer to general protocols for Annexin V/Propidium Iodide staining by flow cytometry and Cell Death Detection ELISAs for technical specifics not detailed in the this compound publication.
  • Bridge the Information Gap: Use the pharmacological data on this compound's potency (IC50 values) and effective cellular concentrations from the provided data to determine appropriate dosing ranges for your experiments [1].
  • Explore Related Tools: The market for apoptosis assays is robust and advancing [2] [3]. Manufacturers like Thermo Fisher Scientific, Merck, and Bio-Rad offer extensive product lines with detailed, validated protocols for caspase activity and apoptosis detection that can be readily adapted [2].

This compound Experimental Workflow

The diagram below outlines the general experimental workflow for assessing this compound's anti-apoptotic effects in vitro, based on the methodologies described [1].

G Start Start Experiment CellPrep Cell Preparation (Jurkat, HAEC, PBMCs) Start->CellPrep PreTreat Pre-treatment with this compound (or vehicle control) CellPrep->PreTreat InduceDeath Induce Apoptosis/Inflammation (Fas Agonist, TNF-α, Staurosporine, LPS) PreTreat->InduceDeath Incubate Incubation (18-48 hours) InduceDeath->Incubate Measure Measure Apoptosis/Inflammation (Annexin V, ELISA, Flow Cytometry) Incubate->Measure Analyze Data Analysis Measure->Analyze

Future Research Directions

The development of caspase inhibitors like this compound for clinical use has faced challenges, primarily concerning target specificity, efficacy, and potential toxicity [4]. Research into the non-apoptotic roles of caspases is crucial for designing safer, more effective next-generation inhibitors [4].

References

VX-166 Concentration Guidelines for Apoptosis Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective concentrations of VX-166 from published studies, which can serve as a starting point for your experiments.

Assay Type Cell Type / Model Apoptotic Inducer Effective this compound Concentration Key Findings Source
In Vitro Cellular Assay Jurkat T-cells Anti-Fas antibody, TNF-α + Cycloheximide, Staurosporine Potent anti-apoptotic activity in the sub-micromolar to micromolar range [1] This compound demonstrated extremely potent antiapoptotic activity in a variety of cell assays [2]. [2] [1]
In Vitro Cellular Assay Human Aorta Endothelial Cells (HAEC) Serum and growth factor deprivation Potent anti-apoptotic activity in the sub-micromolar to micromolar range [1] This compound demonstrated extremely potent antiapoptotic activity in a variety of cell assays [2]. [2] [1]
In Vivo Model Mouse model of Endotoxic Shock Lipopolysaccharide (LPS) 30 mg/kg (administered by repeat i.v. bolus) [2] Dose-dependent dramatic improvement in survival (P < 0.0001) [2]. [2]
In Vivo Model Rat Caecal Ligation & Puncture (CLP) Polymicrobial sepsis Effective via continuous administration by mini-osmotic pump [2] Improved survival from 38% (control) to 88% (p < 0.01) [2]. [2]
In Vivo Model Mouse model of Alcoholic Liver Disease Chronic ethanol feeding 10 mg/kg (administered daily by gavage) [3] Protected from ethanol-induced apoptosis; attenuated early markers of hepatic fibrosis [3]. [3]

Core Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

A primary method for evaluating the effect of this compound is the Annexin V/Propidium Iodide (PI) assay, which distinguishes between live, early apoptotic, and late apoptotic/necrotic cells [4] [5].

The workflow for this assay is outlined below. Note that a critical step is using EDTA-free solutions (e.g., use Accutase instead of trypsin-EDTA) because Annexin V binding is calcium-dependent, and EDTA will chelate calcium and compromise the assay results [5].

Start Harvest Cells Wash1 Wash cells with PBS Start->Wash1 Wash2 Wash cells with 1X Binding Buffer Wash1->Wash2 Resuspend Resuspend cells in 1X Binding Buffer (1-5 x 10^6 cells/mL) Wash2->Resuspend StainAnnexin Add Fluorochrome- conjugated Annexin V Resuspend->StainAnnexin Incubate1 Incubate 10-15 min at RT in the dark StainAnnexin->Incubate1 Wash3 Add binding buffer & centrifuge Incubate1->Wash3 AddPI Add Propidium Iodide (PI) Solution Wash3->AddPI Incubate2 Incubate 5-15 min on ice or at RT in the dark AddPI->Incubate2 Analyze Analyze by Flow Cytometry Incubate2->Analyze

Interpretation of Results: After running the assay on a flow cytometer, you can interpret the data by gating the population into four distinct quadrants [4] [5]:

  • Annexin V-negative / PI-negative: Viable, healthy cells.
  • Annexin V-positive / PI-negative: Early apoptotic cells. This population is a key indicator of this compound efficacy.
  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
  • Annexin V-negative / PI-positive: Necrotic cells or a population often associated with very late apoptosis or debris.

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems researchers face when running apoptosis assays to test caspase inhibitors like this compound.

Operation & Setup

  • Q1: What is the principle behind the Annexin V/PI assay?

    • A: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet. Annexin V is a protein that binds specifically to PS in a calcium-dependent manner. PI is a DNA dye that is excluded from live and early apoptotic cells but can enter cells that have lost membrane integrity (late apoptosis/necrosis) [4] [5].
  • Q2: My cells express GFP (e.g., from a transfection). Which Annexin V kit should I use?

    • A: Avoid FITC-labeled Annexin V, as its emission spectrum will overlap with GFP. Choose a kit labeled with PE, APC, or Alexa Fluor 647 to minimize spectral overlap [5].

Results & Troubleshooting

  • Q3: My positive control shows no apoptotic signals. What went wrong?

    • A: Consider these potential issues [5]:
      • Insufficient apoptosis induction: Re-optimize the concentration and duration of your apoptotic stimulus.
      • Lost apoptotic cells: Apoptotic cells often detach and are found in the supernatant. Always collect and include the supernatant when harvesting.
      • Kit degradation: Check the expiration date and storage conditions of your reagents. Run a known healthy control to verify kit functionality.
  • Q4: I see a high background of false positives in my untreated control group.

    • A: This is often caused by [5]:
      • Poor cell health: Use healthy, log-phase cells.
      • Over-trypsinization: Use gentle, EDTA-free dissociation enzymes like Accutase.
      • Mechanical damage: Avoid excessive pipetting or harsh handling.
      • Over-confluent cultures: Do not use overgrown cells.
  • Q5: The cell populations in my flow plot are not clearly separated.

    • A: This can be due to [5]:
      • Autofluorescence: If your cells are autofluorescent, choose an Annexin V conjugate with a fluorophore that doesn't overlap with the autofluorescence spectrum.
      • Improper compensation: Use single-stain controls (Annexin V only, PI only) to set up compensation correctly on your flow cytometer.

The Role of this compound in Cell Death Pathways

To better understand the mechanism of this compound, the following diagram illustrates its primary target in the apoptosis pathway and its relationship with other cell death mechanisms you might be investigating.

DeathStimuli Death Stimuli (e.g., LPS, Toxins) ApoptosisPathway Apoptosis Pathway DeathStimuli->ApoptosisPathway AlternativePathways Alternative Death Pathways (Necroptosis, Pyroptosis) DeathStimuli->AlternativePathways May trigger CaspaseActivation Caspase Activation ApoptosisPathway->CaspaseActivation Apoptosis Apoptotic Cell Death CaspaseActivation->Apoptosis VX166 This compound (Broad Caspase Inhibitor) VX166->CaspaseActivation Inhibits

Key Optimization Strategy

A systematic approach is crucial for success. It is highly recommended to perform a dose-response curve for this compound. The published data provides a starting point, but optimal concentration can vary based on cell type, apoptosis inducer, and exposure time. Test a range of concentrations (e.g., 0.1 µM to 10 µM for in vitro work) against a fixed concentration of your apoptotic stimulus.

References

VX-166 stability and storage recommendations

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About VX-166

This compound is characterized in the literature as a "novel potent small molecule caspase inhibitor" that has been studied as a potential therapy for sepsis [1] [2]. The research details its anti-apoptotic activity and effects on survival in animal models of endotoxic shock and peritoneal sepsis [2]. However, the publications are from 2006 and 2009 and do not specify the compound's physical form or provide storage recommendations.

Frequently Asked Questions

  • What is the recommended storage temperature for this compound? The specific storage temperature for this compound is not stated in the available literature. For critical small molecule compounds like this, a common and conservative approach is to store the powder at -20°C or -80°C, especially for long-term storage. This is a standard practice for many temperature-sensitive reagents and APIs to maintain stability [3].
  • What is the solubility of this compound? The search results do not provide specific solubility data. The experimental methodologies describe using DMSO to prepare stock solutions for in vitro cellular assays [1]. This is a standard practice for dissolving small molecule inhibitors before further dilution into aqueous assay buffers.
  • How should I prepare and handle stock solutions? A general recommended workflow, inferred from standard laboratory practice for similar compounds, is outlined below.

Start Start: this compound Powder Step1 Bring powder to room temperature in a desiccator Start->Step1 Step2 Weigh powder and dissolve in pure DMSO Step1->Step2 Step3 Prepare aliquots in small, sterile vials Step2->Step3 Step4 Store aliquots at -80°C (Protect from light) Step3->Step4 Step5 Thaw a single aliquot as needed for experiments Step4->Step5 End Use freshly thawed solution Step5->End

Establishing a Stability-Indicating Method

Since specific data is unavailable, you may need to characterize the compound and establish your own stability profile. This involves developing a Stability-Indicating Method (SIM), which is an analytical procedure (often chromatography-based) that can accurately measure the active ingredient and its degradation products [4].

The table below outlines key steps in this process.

Step Description Key Considerations
1. Understand API Chemistry Analyze the molecular structure to predict potential degradation pathways (e.g., hydrolysis, oxidation) [4]. Look for labile functional groups. Use techniques like NMR and MS for initial characterization.
2. Perform Forced Degradation Stress the sample under various conditions to create degradation products [4]. Standard conditions include acid/base, oxidative, thermal, and photolytic stress. Aim for ~5-10% degradation.
3. Develop Separation Method Optimize a chromatographic method (e.g., UHPLC/HPLC) to separate the API from all degradation products [4]. A Diode Array Detector (DAD) is useful for checking peak purity. Mass spectrometry (MS) helps identify unknowns [4].
4. Validate the Method Demonstrate the method is specific, accurate, precise, and robust for its intended use [4]. This is a regulatory requirement for formal stability studies but is also a best practice for research.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies help you understand how your compound behaves under various stress conditions and are fundamental to developing an SIM [4]. You can adapt the following general protocol.

  • Objective: To accelerate degradation of this compound under a variety of stress conditions to identify likely degradation products and pathways.

  • Materials:

    • This compound stock solution in DMSO
    • Relevant solvents and buffers (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2)
    • Heated block or oven
    • Photostability chamber (or UV lamp)
    • UHPLC/HPLC system with DAD and/or MS detector
  • Procedure:

    • Acidic and Basic Hydrolysis: Prepare separate solutions of this compound in appropriate buffers. Adjust one to acidic pH (e.g., with HCl) and another to basic pH (e.g., with NaOH). Incubate at a elevated temperature (e.g., 60°C) for a set time (e.g., 1-24 hours). Neutralize before analysis [4].
    • Oxidative Degradation: Prepare a solution of this compound and add a small volume of hydrogen peroxide (e.g., 3% final concentration). Incubate at room temperature or mildly elevated temperature for several hours [4].
    • Thermal Degradation: Expose the solid powder and/or a solution of this compound to a elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 1-2 weeks) [4].
    • Photolytic Degradation: Expose the solid powder and/or a solution of this compound to UV and/or visible light according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV) [4].
    • Analysis: Analyze all stressed samples alongside an unstressed control using your developed UHPLC/HPLC method.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Precipitation in stock solution Solution is too concentrated; solubility limit exceeded. Dilute to a lower concentration. Ensure primary solvent is DMSO.
Loss of biological activity Compound degradation due to improper storage, repeated freeze-thaw cycles, or extended time in aqueous buffer. Prepare small single-use aliquots. Avoid more than 3-5 freeze-thaw cycles. Keep working solutions in aqueous buffers on ice and use quickly.
Multiple new peaks in chromatogram Degradation during storage or analysis. Check storage conditions (-80°C, desiccated). Ensure analytical method is stability-indicating and the sample solvent is compatible with the mobile phase.
Poor recovery from surface Compound adsorption to plastic or glass. Use low-binding tubes. Include a low concentration of a carrier protein (like BSA) in dilution buffers, if compatible with your assay.

References

troubleshooting VX-166 activity in cell cultures

Author: Smolecule Technical Support Team. Date: February 2026

Potential Troubleshooting Guide & FAQs

You can adapt the framework below, using information specific to VX-166 once available.

Q1: What could cause low signal in my protease inhibition assay? Low signal indicates the reporter is not being produced, which can be due to several factors:

  • Possible Cause: Low Transfection Efficiency or Circuit Performance.
  • Troubleshooting Steps:
    • Verify Circuit Function: Use a positive control inhibitor (e.g., Nirmatrelvir for SARS-CoV-2 3CLpro assays) to confirm the system can generate a high signal. The positive control should produce a strong fluorescence output [1].
    • Check Cytotoxicity: Always run a parallel cytotoxicity assay. A high level of cell death will suppress any signal. Use a constitutively expressed fluorescent protein (e.g., ECFP) to normalize for cell viability and compound toxicity [1].
    • Optimize Ratios: If using a multi-component system, the ratio of protease to transcription factor can dramatically affect sensitivity. Systematically test different ratios to find the optimal balance between background noise and maximum signal [1].

Q2: How can I minimize false-positive results in my screen? False positives can arise from compound toxicity or non-specific cellular effects.

  • Possible Cause: Cytotoxicity or Off-target Effects.
  • Troubleshooting Steps:
    • Implement Dual-Readout Assays: Use a stable "designer cell" line that reports protease inhibition with one fluorescent protein (e.g., EYFP) and cell viability with another (e.g., ECFP). A true positive will show high EYFP and high ECFP, while a cytotoxic false positive will show low signals for both [1].
    • Include Robust Controls: Always include controls for maximum inhibition (positive control), no inhibition (negative control), and vehicle-only (e.g., DMSO) to account for solvent effects [1].

Q3: My assay sensitivity is low. How can I improve it? Assay sensitivity is crucial for identifying potent inhibitors.

  • Possible Cause: Suboptimal promoter strength or circuit design.
  • Troubleshooting Steps:
    • Test Promoter Variants: The strength of the inducible promoter can be tuned. For example, a synthetic promoter with 14 GAL4 binding sites (G14p) can produce a 10-fold higher output than one with 5 sites (G5p), though it may have a higher background [1].
    • Validate Binding Specificity: For a novel compound, confirm it binds the intended target specifically. Techniques like Isothermal Titration Calorimetry (ITC) can confirm 1:1 binding stoichiometry, and mass spectrometry can verify binding to the active site cysteine, ruling out non-specific binding [2].

Experimental Workflow for a Protease Inhibition Assay

The following diagram outlines a generalized workflow for a live-cell screening assay using synthetic gene circuits, based on the methodologies found in the search results. You can use this as a template for developing your this compound protocol.

workflow start Start Assay plate Seed Designer Cells (Stable Circuit) start->plate add_compound Add Compound (this compound) & Controls plate->add_compound incubate Incubate (24-72 hours) add_compound->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data measure->analyze output1 Report Inhibition & Cytotoxicity analyze->output1 Data OK troubleshoot Check for Cytotoxicity analyze->troubleshoot Low Signal/Noise troubleshoot->measure Re-normalize

Key Experimental Parameters from Literature: For a robust assay, consider optimizing these parameters based on your specific system [1]:

Parameter Example / Consideration
Cell Line HEK293T, HeLa, or other relevant "designer" cell lines with stable circuit integration [1].
Incubation Time 24-72 hours; requires optimization for signal-to-noise ratio [1].
Inhibitor Concentration A range (e.g., 10 µM - 100 µM) should be tested. 50 µM was optimal for Nirmatrelvir in one study [1].
Control Compounds Include a known positive control inhibitor (if available) and a vehicle control (e.g., DMSO) [1].
Readout Method Flow cytometry or fluorescence plate reader for dual-fluorescence signals [1].

References

VX-166 dosing schedule optimization post-insult

Author: Smolecule Technical Support Team. Date: February 2026

VX-166 Dosing & Efficacy Data

The table below summarizes the key quantitative findings on this compound dosing and survival benefits from pivotal animal studies.

Experimental Model Dosing Schedule (Post-Insult) Survival in Control Group Survival in this compound Group P-value Primary Reference
Rat Polymicrobial Sepsis (CLP) Continuous infusion (via mini-osmotic pump) starting 3 hours post-CLP 40% 92% P = 0.009 [1] [2]
Rat Polymicrobial Sepsis (CLP) Continuous infusion (via mini-osmotic pump) starting 8 hours post-CLP 40% 66% P = 0.19 (Not Significant) [1]
Murine Endotoxic Shock (LPS) IV bolus at 0, 4, 8, and 12 hours post-LPS 0% 75% P < 0.0001 [2]
Murine Endotoxic Shock (LPS) IV bolus at 0, 4, 8, and 12 hours post-LPS (dose-dependent) N/A Significant dose-dependent improvement P < 0.0028 [1]

Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies.

1. Caecal Ligation and Puncture (CLP) Model in Rats

  • Animals: Adult male Sprague-Dawley rats.
  • Sepsis Induction: The caecum is ligated and punctured to induce polymicrobial peritonitis [2].
  • Necrotic Caecum Excision: The necrotic caecum is surgically excised 20 hours after the initial CLP procedure [2].
  • Dosing: this compound is administered via a mini-osmotic pump implanted subcutaneously [1] [2].
  • Endpoint: Survival is monitored for 10 days [2].

2. Endotoxic Shock Model in Mice

  • Animals: Male CD-1 mice.
  • Toxin Challenge: Lipopolysaccharide (LPS) from E. coli is administered intravenously at 20 mg/kg [1] [2].
  • Dosing: this compound is given as an intravenous (IV) bolus at multiple time points (0, 4, 8, and 12 hours) after LPS administration [1] [2].
  • Endpoint: Survival is monitored for 96 hours [2].

3. Mode of Action Analysis

  • Thymic Atrophy & Lymphocyte Apoptosis: Measured using flow cytometry on thymus tissue [1] [2].
  • Plasma Endotoxin Levels: Quantified to assess bacterial clearance from the bloodstream [1] [2].
  • Cytokine Release: The release of pro-inflammatory cytokines IL-1β and IL-18 from peripheral blood mononuclear cells (PBMCs) was measured in vitro via ELISA [1].

Experimental Workflow for Post-Insult Dosing

The diagram below illustrates the key decision points and experimental workflow for establishing an effective post-insult dosing schedule for this compound.

VX166_Workflow Start Start Model Model Start->Model  Select Sepsis Model Timing Timing Model->Timing  CLP Model Model->Timing  LPS Model Result Result Timing->Result  Administer this compound  3h post-insult Timing->Result  Administer this compound  8h post-insult Timing->Result  Administer this compound  0,4,8,12h post-LPS End End Result->End  Assess Survival &    Mechanism of Action

This workflow outlines the critical path for optimizing this compound dosing, highlighting the model choice and timing of administration as key variables.

Frequently Asked Questions

Q1: What is the therapeutic window for this compound in a polymicrobial sepsis model?

  • The therapeutic window is time-sensitive. In the rat CLP model, administration at 3 hours post-insult significantly improved survival from 40% to 92%. However, delaying the dose to 8 hours post-insult reduced the survival benefit to 66%, which was not statistically significant [1]. This underscores the importance of early intervention.

Q2: Does this compound have immunomodulatory effects beyond inhibiting apoptosis?

  • Yes. In vitro studies show that this compound inhibits the release of the pro-inflammatory cytokines IL-1β and IL-18 [1]. Furthermore, in vivo data from the CLP model indicates that treatment with this compound led to a significant reduction in plasma endotoxin levels, suggesting it enhances the clearance of bacteria from the bloodstream [1] [2].

Q3: Why is continuous infusion used in the CLP model?

  • The CLP model induces a progressive and sustained infection. Continuous infusion via a mini-osmotic pump helps maintain stable therapeutic drug levels throughout the critical phase of the disease, which is crucial for evaluating efficacy in a clinically relevant setting [1] [2].

Important Note for Researchers

  • Clinical Translation: The data presented is from preclinical studies (2009). While this compound showed great promise, a 2021 review notes that many caspase inhibitors have faced challenges in clinical trials due to issues with efficacy, specificity, or toxicity, and none have yet been approved for clinical use [3]. The optimal dosing strategy in humans remains to be determined.

References

improving VX-166 efficacy in fibrosis models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Efficacy of VX-166

This compound is a potent, broad-spectrum caspase inhibitor that targets key programmed cell death pathways. The following diagram illustrates its mechanism of action in the context of liver fibrosis.

G LiverInjury Chronic Liver Injury (e.g., NASH Model) HepatocyteApoptosis Hepatocyte Apoptosis LiverInjury->HepatocyteApoptosis DAMPRelease Release of DAMPs & Apoptotic Bodies HepatocyteApoptosis->DAMPRelease HSCActivation Hepatic Stellate Cell (HSC) Activation → Myofibroblast DAMPRelease->HSCActivation Fibrosis Excessive ECM Deposition (Liver Fibrosis) HSCActivation->Fibrosis VX166 This compound Intervention (Pan-Caspase Inhibitor) InhibitsApoptosis Inhibits Caspase-3 Reduces Apoptosis VX166->InhibitsApoptosis Targets InhibitsApoptosis->HepatocyteApoptosis Inhibits ReducesActivation Reduces HSC Activation InhibitsApoptosis->ReducesActivation Leads to ReducesActivation->HSCActivation Suppresses ReducesFibrosis Reduces Fibrosis ReducesActivation->ReducesFibrosis Leads to

The table below summarizes quantitative findings from a key preclinical study on this compound in a mouse model of nonalcoholic steatohepatitis (NASH) [1] [2].

Parameter Measured Effect of this compound vs. Vehicle Control Statistical Significance
Active Caspase-3 Decreased P < 0.05
TUNEL-positive cells (apoptosis) Decreased P < 0.05
Hepatic Triglyceride Content Decreased P < 0.05
α-Smooth Muscle Actin (α-SMA, HSC activation) Decreased at 4 and 8 weeks P < 0.05; P < 0.005
Hepatic Collagen 1α1 mRNA Decreased at 8 weeks P < 0.05
Hydroxyproline Content (collagen) Decreased Confirmed
Sirius Red Staining (fibrosis) Decreased Confirmed
Alanine Aminotransferase (ALT) No significant change Not Significant (NS)
NAFLD Activity Score (NAS) No significant improvement (NAS ≥6 in both groups) NS

Troubleshooting Guide & FAQs

Lack of Expected Antifibrotic Efficacy

Potential Cause #1: Model-Specific Limitations this compound primarily targets apoptosis-driven fibrosis. Its efficacy is most pronounced in models where hepatocyte apoptosis is a key driver of HSC activation, such as in NASH [1] [3]. It may be less effective in models dominated by other cell death pathways (e.g., primary necrosis) or strong inflammatory stimuli.

Solution:

  • Confirm Pathway Relevance: Prior to experimentation, use literature and preliminary data to verify that caspase-mediated apoptosis is a significant feature in your chosen fibrosis model.
  • Consider Combination Therapy: Given the complexity of fibrosis, consider combining this compound with agents that target parallel pathways, such as TGF-β signaling, inflammatory cytokines, or direct anti-fibrotics [3] [4].

Potential Cause #2: Insufficient Target Engagement The compound may not be effectively inhibiting its intended caspase targets in your experimental system.

Solution:

  • Biomarker Verification: Do not rely solely on endpoint fibrosis readings. Include direct markers of caspase activity and apoptosis in your study.
    • Recommended Assays: Measure a reduction in active caspase-3 (by Western blot or activity assay) and a decrease in TUNEL-positive cells in the liver as proof of mechanism [1].
Discrepancy Between Fibrosis Reduction and Liver Injury Markers

Question: "Why does my data show reduced fibrosis with this compound, but no improvement in standard liver injury markers like ALT or the overall NAFLD Activity Score (NAS)?"

Answer: This is a recognized and important phenomenon. The key preclinical study observed the same result [1]. This indicates that this compound's anti-fibrotic effect can be uncoupled from general liver injury and inflammation in this model. The primary mechanism is likely the direct interruption of the apoptosis-HSC activation axis, rather than a broad suppression of the initial injury [1] [3]. Your findings are consistent with the proposed mechanism and you should focus on the specific fibrosis readouts as the primary evidence of efficacy.

Optimizing Experimental Protocols

The workflow below outlines the key steps for evaluating this compound in an in vivo fibrosis model, based on established methodologies [1] [5].

G Start Establish Fibrosis Model A Administer this compound (6 mg/kg/day via oral gavage) Start->A B Sacrifice Cohorts (e.g., at 4 & 8 weeks) A->B C Collect & Process Samples B->C D Analyze Efficacy Endpoints C->D Sub_Collect Serum Liver Tissue Liver Tissue (snap-frozen) C->Sub_Collect Sub_Analyze Mechanistic Biomarkers Functional Fibrosis Readouts Histology D->Sub_Analyze

Key Experimental Details:

  • Animal Model: Male db/db mice fed a methionine-choline deficient (MCD) diet to induce NASH and fibrosis [1].
  • Dosing: 6 mg/kg this compound, once daily via oral gavage [1].
  • Critical Assays for Analysis:
    • Mechanistic Biomarkers: Active caspase-3 (Western blot/activity assay), TUNEL staining [1].
    • HSC Activation: α-SMA expression (immunohistochemistry or Western blot) [1].
    • Fibrosis Quantification: Hydroxyproline assay (total collagen), Sirius Red staining (histological collagen), qPCR for Collagen 1α1 mRNA [1].
    • Metabolic/Injury Phenotype: Hepatic triglyceride content, serum ALT levels [1].

Key Takeaways for Researchers

  • Primary Indication: this compound shows clear efficacy for apoptosis-driven fibrosis, as demonstrated in a NASH model. Its applicability to other fibrosis etiologies requires validation.
  • Mechanism is Key: The anti-fibrotic effect is directly linked to reducing hepatocyte apoptosis and subsequent HSC activation, which can occur independently of improvements in overall liver injury scores.
  • Robust Biomarkers are Essential: To troubleshoot and validate your experiments, always include direct measures of caspase inhibition and apoptosis alongside traditional fibrosis endpoints.

References

VX-166 handling and preparation guidelines

Author: Smolecule Technical Support Team. Date: February 2026

VX-166 Basic Information & Handling

The table below summarizes the fundamental technical data available for this compound.

Property Description
CAS Number 800408-39-3 [1] [2]
Molecular Formula C₂₂H₂₁F₄N₃O₈ [1] [2]
Molecular Weight 531.41 g/mol [1] [2]
Storage Please store the product under the recommended conditions in the provided Certificate of Analysis [1]. One supplier suggests storing at -20°C [2].
Solubility Soluble in DMSO [2].
Purity Available at 98% [2].
Handling Note For research use only. Not for human use. This product is a controlled substance and not for sale in all territories [1] [2].

Experimental Use & Dosing in Research

While exact preparation recipes are not provided, published studies detail how this compound has been used in animal models. The following table outlines key experimental parameters from preclinical research.

Study Focus Model Reported Dosing Regimen
Sepsis Rat Caecal Ligation and Puncture (CLP) Continuous administration via mini-osmotic pump, starting 3 hours post-insult [3] [4] [5].
Sepsis Murine Endotoxic Shock (LPS) Repeat intravenous bolus (e.g., 30 mg/kg) at 0, 4, 8, and 12 hours post-LPS [3] [4] [5].
NASH/Fibrosis db/db mice on MCD diet 6 mg/kg per day, administered orally by gavage [2].

Mechanism of Action

This compound is a potent, broad-spectrum (pan-) caspase inhibitor [1] [3]. Caspases are enzymes that play central roles in programmed cell death (apoptosis) and inflammation. The diagram below illustrates the caspase pathways and how this compound exerts its effect.

G ExtrinsicStimuli Extrinsic Stimuli (e.g., Death Receptors) Caspase8 Initiator Caspases (e.g., Caspase-8, -10) ExtrinsicStimuli->Caspase8 IntrinsicStimuli Intrinsic Stimuli (e.g., Cellular Stress) Apoptosome Apoptosome Formation IntrinsicStimuli->Apoptosome EffectorCaspases Effector Caspases (Caspase-3, -7) Caspase8->EffectorCaspases Caspase9 Initiator Caspases (e.g., Caspase-9) Caspase9->EffectorCaspases Apoptosome->Caspase9 Apoptosis Apoptosis (Cell Death) EffectorCaspases->Apoptosis Inflammation Inflammation (Cytokine Release) InflammatoryCaspases Inflammatory Caspases (e.g., Caspase-1) ActiveIL Active IL-1β, IL-18 InflammatoryCaspases->ActiveIL Inflammasome Inflammasome Activation Inflammasome->InflammatoryCaspases ProIL Pro-IL-1β, Pro-IL-18 ProIL->InflammatoryCaspases Cleavage ActiveIL->Inflammation VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8 Inhibits VX166->Caspase9 Inhibits VX166->EffectorCaspases Inhibits VX166->InflammatoryCaspases Inhibits

Based on this mechanism, this compound has been investigated for its potential therapeutic effects in:

  • Sepsis: By preventing excessive immune cell (lymphocyte) apoptosis and modulating the release of inflammatory cytokines like IL-1β and IL-18, it improved survival in animal models even when administered after the septic insult [3] [6].
  • Liver Disease: In models of non-alcoholic steatohepatitis (NASH), reducing hepatocyte apoptosis with this compound led to a subsequent reduction in liver inflammation and fibrosis [1] [7] [2].

FAQs & Troubleshooting

Q: What is the primary biological activity of this compound? A: this compound is a pan-caspase inhibitor with potent anti-apoptotic and anti-inflammatory activity. It inhibits programmed cell death in lymphocytes and other cells and reduces the processing of key inflammatory cytokines [3] [6].

Q: Has this compound been tested in relevant disease models? A: Yes, peer-reviewed studies show this compound improved survival in rodent models of sepsis (both endotoxic shock and caecal ligation and puncture) and reduced fibrosis in a mouse model of NASH [3] [4] [2].

Q: Where can I find specific preparation guidelines for a stock solution? A: The searched sources do not provide explicit, step-by-step protocols. The most specific information indicates that this compound is soluble in DMSO [2]. For precise molarity calculations, you can use the provided molecular weight (531.41 g/mol). You must rely on the vendor's Certificate of Analysis (CoA) for detailed handling, storage, and preparation instructions specific to your batch.

References

VX-166: Experimental Data on Endotoxin Reduction

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key quantitative findings on the effect of VX-166 on plasma endotoxin levels from preclinical studies:

Experimental Model Animal Subject Dosing Regimen Effect on Plasma Endotoxin Statistical Significance Primary Citation
Caecal Ligation and Puncture (CLP) Rat Continuous infusion via mini-osmotic pump, starting 3 hours post-insult Significant reduction P < 0.05 [1] [2]
Endotoxic Shock (LPS-induced) Mouse IV bolus at 0, 4, 8, and 12 hours post-LPS Survival improved dose-dependently; specific endotoxin levels not detailed P < 0.0028 (survival) [1]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies used in the cited studies.

Caecal Ligation and Puncture (CLP) Model in Rats

This model induces polymicrobial sepsis, closely mimicking human peritonitis [1].

  • Animal Model: Adult male Sprague-Dawley rats.
  • Sepsis Induction: The caecum is ligated and punctured to allow fecal matter to leak into the peritoneal cavity.
  • Drug Administration: this compound is administered via a subcutaneously implanted mini-osmotic pump.
  • Dosing Timeline: The pump is implanted 3 hours after the CLP procedure, providing continuous infusion of the drug.
  • Sample Collection: Plasma samples are collected at designated time points post-CLP to measure endotoxin levels, typically using a Limulus Amebocyte Lysate (LAL) assay.
  • Mode of Action Analysis: The study also confirmed this compound's anti-apoptotic effect by measuring reduced thymic atrophy and lymphocyte apoptosis using flow cytometry [1].
Endotoxic Shock Model in Mice

This model uses a bolus of lipopolysaccharide (LPS) to trigger a systemic inflammatory response [1].

  • Animal Model: Male CD-1 mice.
  • Shock Induction: Intravenous (IV) injection of E. coli LPS at 20 mg/kg.
  • Drug Administration: this compound is given as a series of IV bolus injections.
  • Dosing Timeline: Doses are administered at 0, 4, 8, and 12 hours after the LPS injection.
  • Primary Endpoint: Survival is monitored for 96 hours. While this study primarily reported survival benefit, the reduction of endotoxin is inferred as part of the improved physiological outcome [1].

Key Insights and Proposed Mechanism

The reduction in plasma endotoxin by this compound is likely an indirect effect of its primary anti-apoptotic action. The proposed mechanism can be visualized as follows:

G SepsisInduction Sepsis Induction (e.g., CLP) LymphocyteApoptosis Excessive Lymphocyte Apoptosis SepsisInduction->LymphocyteApoptosis ImmuneSuppression Immune Suppression LymphocyteApoptosis->ImmuneSuppression VX166 This compound Treatment (Broad Caspase Inhibitor) InhibitsApoptosis Inhibits Lymphocyte Apoptosis VX166->InhibitsApoptosis PreservedImmunity Preserved Immune Function InhibitsApoptosis->PreservedImmunity Prevents immune cell loss ImprovedClearance Improved Bacterial Clearance PreservedImmunity->ImprovedClearance ReducedEndotoxin Reduced Plasma Endotoxin ImprovedClearance->ReducedEndotoxin ImprovedSurvival Improved Survival ReducedEndotoxin->ImprovedSurvival

Key supporting evidence for this mechanism includes:

  • Direct Anti-apoptotic Evidence: this compound significantly reduced thymic atrophy and lymphocyte apoptosis in the CLP model, as determined by flow cytometry [1].
  • Immune Preservation Rationale: Excessive apoptosis of immune cells is a hallmark of sepsis, leading to the inability to clear the initial infection. By preventing this cell death, this compound helps maintain a functional immune system capable of controlling the bacterial burden, which is reflected in lower circulating endotoxin levels [1].

Critical Considerations for Your Research

  • Timing of Intervention: The therapeutic efficacy of this compound is time-dependent. A significant survival benefit was observed when dosing started 3 hours post-CLP, but this effect diminished when treatment was delayed to 8 hours [1].
  • No Direct Anti-inflammatory Claim: this compound is primarily an anti-apoptotic agent. Studies noted it only moderately affected the release of certain inflammatory cytokines (e.g., IL-1β), indicating that its primary benefit stems from preserving immune competence rather than broadly suppressing inflammation [1].

References

VX-166 impact on T-cell activation

Author: Smolecule Technical Support Team. Date: February 2026

VX-166 Fact Sheet

What is this compound? this compound is a novel, potent, small-molecule, broad-spectrum caspase inhibitor investigated as a potential therapy for sepsis. Its primary proposed mechanism is the prevention of lymphocyte apoptosis, which is a key factor in the progression of sepsis [1] [2] [3].

What is its caspase inhibition profile? this compound is a broad-spectrum inhibitor. The table below summarizes its activity against various caspases based on enzymatic assays, presented as second-order inactivation rate constants (a larger value indicates greater potency) [1].

Caspase Relative Potency
Caspase-3 High
Caspase-7 High
Caspase-8 High
Caspase-9 High
Caspase-2 Moderate
Caspase-6 Moderate
Caspase-10 Moderate
Caspase-1 Lower
Caspase-4 Lower

How does this compound impact T-cell activation and related functions? Research indicates that this compound has a moderate and likely limited impact on direct T-cell activation. One study specifically investigated this and found that T-cell activation in vitro was only moderately affected by this compound [1]. Its primary effects are on apoptosis and inflammation:

  • Potent Anti-apoptotic Activity: The compound demonstrated potent activity in preventing apoptosis in various cell types (including Jurkat cells and human aorta endothelial cells) induced by multiple stimuli (e.g., anti-Fas, TNF-α, staurosporine, serum deprivation) [1].
  • Inhibition of Pro-inflammatory Cytokines: this compound inhibits the release of IL-1β and IL-18 from peripheral blood mononuclear cells (PBMCs) stimulated with LPS or Staphylococcus aureus cell suspension. This is linked to its inhibition of inflammatory caspases like caspase-1 [1].

The following diagram illustrates the primary signaling pathways affected by this compound.

SepsisInsult Sepsis Insult (e.g., LPS, CLP) ApoptosisPathway Apoptotic Pathway Activation SepsisInsult->ApoptosisPathway InflammPathway Inflammatory Pathway Activation SepsisInsult->InflammPathway CaspaseBroad Broad Caspase Activation (e.g., Caspase-3, -8) ApoptosisPathway->CaspaseBroad Caspase1 Inflammatory Caspase Activation (e.g., Caspase-1) InflammPathway->Caspase1 LymphocyteDeath Lymphocyte Apoptosis CaspaseBroad->LymphocyteDeath CytokineRelease Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->CytokineRelease Immunosuppression Immunosuppression & Poor Sepsis Outcome LymphocyteDeath->Immunosuppression CytokineRelease->Immunosuppression VX166 This compound Intervention VX166->CaspaseBroad Potent Inhibition VX166->Caspase1 Moderate Inhibition

Experimental Protocols from Literature

Here are summaries of key methodologies used in the cited research to evaluate this compound's effects.

1. In Vitro Apoptosis Assay in Jurkat Cells

  • Cell Line: Jurkat cells (human T-lymphocyte line) [1].
  • Culture Conditions: Grown in RPMI 1640 medium with 10% FCS, 2 mM L-glutamine, and penicillin/streptomycin at 37°C in 5% CO₂ [1].
  • Apoptosis Induction: Cells were induced using:
    • Anti-Fas antibody CH-11
    • TNF-α with cycloheximide
    • Staurosporine [1].
  • Compound Treatment: this compound was diluted in DMSO and then in media, added at a range of concentrations simultaneously with the apoptotic stimulus [1].
  • Incubation: 18 hours [1].
  • Apoptosis Measurement:
    • Primary Method: Cells labeled with Cy5-conjugated Annexin-V and detected using a fluorimetric microassay reader [1].
    • Secondary Method (for anti-Fas): Cell Death Detection ELISA kit [1].

2. In Vitro T-Cell Activation Impact Assessment

  • Method Context: This specific experiment was mentioned in the mode of action studies [1].
  • Key Finding: The study reported that "Release of IL-1beta in vivo or T-cell activation in vitro were moderately affected" [1].
  • Protocol Implication: While the exact protocol (e.g., activation method, readout) is not detailed in the provided excerpt, this finding is a critical reference point for your own work. It confirms that the compound's main action is anti-apoptotic rather than immunosuppressive via T-cell inactivation.

3. In Vivo Efficacy Model: Caecal Ligation and Puncture (CLP)

  • Animal Model: Adult male Sprague-Dawley rats [1] [2].
  • Sepsis Induction: CLP procedure to induce polymicrobial sepsis [1].
  • Compound Dosing:
    • Administration: Continuous delivery via a mini-osmotic pump [1] [2].
    • Timing: Significant survival improvement was achieved when dosing began 3 hours post-insult. Efficacy was reduced when dosing was delayed to 8 hours post-insult [1].
  • Mode of Action Analysis:
    • Flow Cytometry: Confirmed significant inhibition of thymic atrophy and lymphocyte apoptosis [1].
    • Plasma Endotoxin: Measured to assess bacterial clearance [1].
    • Cytokine ELISA: Used to measure IL-1β levels in vivo [1].

Frequently Asked Questions for Troubleshooting

Q1: Why might I not see a strong effect of this compound in my T-cell activation assay? A: This is an expected finding based on the literature. The primary research on this compound concluded that it only "moderately affected" T-cell activation *in vitro* [1]. Its dominant biological effect is the potent inhibition of apoptosis, not the direct suppression of T-cell activation pathways.

Q2: Are there concerns about caspase inhibitors causing immune suppression? A: Yes, this was a specific concern addressed in the this compound studies. Inhibiting caspases like caspase-8 could theoretically impair T-cell activation. However, data for this compound showed this effect was only moderate, and the potent anti-apoptotic benefit outweighed this limited impact in the context of sepsis [1]. Furthermore, broad-spectrum inhibitors may also suppress pro-inflammatory cytokines (IL-1β, IL-18), which could be beneficial in a septic context [1].

Q3: What is the current status of this compound and similar caspase inhibitors? A: Despite promising pre-clinical results like those for this compound, the development of caspase inhibitors as drugs has faced significant challenges. As of a 2021 review, no synthetic caspase inhibitor has been successful for clinical use [4]. Many, including VX-740 (pralnacasan) and VX-765 (belnacasan), failed in clinical trials due to inadequate efficacy, poor target specificity, or adverse effects like liver toxicity [4].

Important Technical Notes

  • Specificity: this compound was counterscreened against a panel of 83 additional enzymes, ion channels, and receptors, showing a clean profile and confirming its primary action is through caspase inhibition [1].
  • Contrast with Other Targets: For context, other immunomodulatory targets like CD6 can have a more direct and dose-dependent impact on CD4+ T-cell polarization (e.g., Treg vs. Th1 fate) [5]. The effects of this compound are distinct from these mechanisms.

References

VX-166: Mechanism and Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about VX-166, a broad-spectrum caspase inhibitor, and its documented effects in pre-clinical models.

Aspect Description
Compound Type Potent, small molecule, broad-spectrum caspase inhibitor [1].
Primary Mechanism Irreversibly binds to catalytic cysteine residue of caspases, inhibiting apoptosis and inflammation-related caspase activity (e.g., Caspase-1, -3, -8) [1] [2].

| Key Findings | • Anti-apoptotic: Prevented lymphocyte apoptosis in vitro and in septic models [1]. • Cytokine Modulation: Inhibited release of IL-1β and IL-18 from peripheral blood mononuclear cells in vitro [1]. • In Vivo Efficacy: Improved survival in murine endotoxic shock and rat polymicrobial sepsis models when administered post-insult [1]. | | Therapeutic Rationale | Prevention of excessive immune cell death is proposed as a treatment strategy for sepsis, countering immune suppression [1] [3]. |

Documented Experimental Protocols

Based on the research article, here are the methodologies used to characterize this compound.

1. Caspase Enzyme Inhibition Assays

  • Objective: Determine the potency and specificity of this compound against various caspases.
  • Method: Active recombinant caspases were incubated with fluorogenic substrates. The inhibition was analyzed by calculating second-order inactivation rate constants (k) using the substrate turnover rate in the presence or absence of the inhibitor [1].

2. In Vitro Apoptosis Assay (Jurkat T-Cells)

  • Objective: Evaluate the anti-apoptotic effect of this compound in cells.
  • Method: Apoptosis was induced in Jurkat cells using anti-Fas antibody, TNF-α with cycloheximide, or staurosporine. This compound was added at various concentrations. After 18 hours, apoptotic cells were quantified using Annexin-V staining detected by a fluorimetric plate reader or a Cell Death Detection ELISA [1].

3. In Vitro Cytokine Release Assay (PBMCs)

  • Objective: Assess the impact of this compound on pro-inflammatory cytokine production.
  • Method: Human peripheral blood mononuclear cells were stimulated with LPS (for IL-1β release) or S. aureus cell suspension (for IL-18 release) in the presence of this compound. After an 18-hour incubation, cytokine levels in the supernatant were measured by ELISA [1].

4. In Vivo Sepsis Efficacy Model (Caecal Ligation and Puncture - CLP)

  • Objective: Test the survival benefit of this compound in a polymicrobial sepsis model.
  • Method: Rats underwent CLP surgery. This compound was administered via continuous mini-osmotic pump starting 3 hours or 8 hours post-insult. Survival was monitored for 10 days. Mode of action was confirmed by analyzing inhibition of thymic atrophy and lymphocyte apoptosis via flow cytometry [1].

Potential Experimental Challenges & Considerations

When working with caspase inhibitors like this compound, you may encounter several challenges rooted in their biology and pharmacology:

  • Cell-Type and Stimulus Specificity: The anti-apoptotic and cytokine-modulating effects can vary depending on the cell type and the specific death receptor or stimulus used to induce apoptosis [1]. It is crucial to validate your experimental system.
  • Timing and Dosage: The efficacy of this compound in improving survival was significantly higher when administered 3 hours post-insult compared to 8 hours in a sepsis model [1]. This highlights that the timing of administration is critical and should be optimized for your specific application.
  • Off-Target Effects: While this compound was specifically designed to target caspases, broad-spectrum inhibitors can have off-target effects. Counterscreening against other proteases (e.g., cathepsin B, granzyme B) is necessary to confirm specificity [1].
  • Clinical Translation Hurdles: Be aware that despite promising pre-clinical results, other caspase inhibitors (e.g., VX-740, VX-765) have failed in clinical trials due to issues like inadequate efficacy or liver toxicity [2]. This underscores the challenges in translating these findings.

Caspase Inhibition in Cell Death and Inflammation

The following diagram illustrates the central role of caspases in key cell death and inflammation pathways, highlighting the potential intervention points for a caspase inhibitor like this compound.

cascade DeathReceptors Death Receptor Activation (e.g., Fas, TNFR) Caspase8 Caspase-8 DeathReceptors->Caspase8 Mitochondria Mitochondrial Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Inflammasome Inflammasome Activation Caspase1 Caspase-1 Inflammasome->Caspase1 PAMPs PAMPs/DAMPs PAMPs->Inflammasome Caspase37 Effector Caspases (Caspase-3, -7) Caspase8->Caspase37 Caspase9->Caspase37 GSDMD Gasdermin D Caspase1->GSDMD IL1b_IL18 Maturation & Release of IL-1β, IL-18 Caspase1->IL1b_IL18 Apoptosis Apoptosis Caspase37->Apoptosis Pyroptosis Pyroptosis GSDMD->Pyroptosis GSDMD->IL1b_IL18 VX166 This compound (Broad Caspase Inhibitor) VX166->Caspase8 Inhibits VX166->Caspase9 Inhibits VX166->Caspase1 Inhibits VX166->Caspase37 Inhibits

References

VX-166 vs. Other Caspase Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information on several caspase inhibitors based on available search results.

Inhibitor Name Primary Target / Type Key Efficacy Findings (Model) Clinical Development Status

| VX-166 | Broad-spectrum caspase inhibitor [1] | • Improved survival in murine endotoxic shock and rat CLP sepsis models [1]. • Effective when dosed 3-8 hours post-insult [1]. | Preclinical (for sepsis, as of 2009) [1]. | | Emricasan (IDN-6556) | Pan-caspase inhibitor [2] [3] | • Reduced apoptosis and ECM production in Fuchs endothelial corneal dystrophy (FECD) models [3]. | Clinical development terminated for liver diseases due to side effects from extended treatment [2]. | | VX-765 (Belnacasan) | Caspase-1 inhibitor [2] | More potent than VX-740 in inflammatory disease models [2]. | Clinical trials terminated due to liver toxicity in animal models [2]. | | VX-740 (Pralnacasan) | Caspase-1 inhibitor [2] | Showed significant potency for rheumatoid arthritis and osteoarthritis [2]. | Clinical trials terminated due to liver toxicity in animal models [2]. | | Z-VAD-FMK | Pan-caspase inhibitor [4] | • Mitigated hearing loss in a rodent model of noise-induced hearing loss [4]. • High toxicity reported in in vivo studies [2]. | Primarily a research tool. | | Q-VD-OPh | Broad-spectrum caspase inhibitor [2] | • Enhanced efficacy and permeability, nontoxic in vitro [2]. • Decreased viral loads in SIV-infected rhesus macaques [2]. | Research tool; demonstrates improved safety profile in animal models [2]. |

> Note on Clinical Status: The information on clinical development status is based on the 2021 review article [2] and may not reflect the very latest developments. For the most current status, checking clinical trial registries is recommended.

Detailed Efficacy and Experimental Data

This compound in Sepsis Models

The most robust experimental data available is for this compound in preclinical models of sepsis.

  • Experimental Protocols:
    • Endotoxic Shock Model: Mice were administered a lethal IV dose of LPS (20 mg/kg). This compound was delivered via IV bolus at 0, 4, 8, and 12 hours post-LPS [1].
    • Polymicrobial Sepsis Model (CLP): Rats underwent cecal ligation and puncture. This compound was continuously administered via a subcutaneously implanted mini-osmotic pump, starting 3 or 8 hours after the procedure [1].
  • Key Efficacy Results:
    • Survival: this compound significantly improved survival in a dose-dependent manner in the endotoxic shock model. In the CLP model, it increased survival from 40% to 92% when dosing began 3 hours post-insult [1].
    • Mode of Action: Treatment significantly inhibited lymphocyte apoptosis in the thymus and spleen and reduced plasma endotoxin levels, suggesting improved bacterial clearance [1].
    • Post-insult Efficacy: A critical finding was its significant efficacy even when administered after the septic insult, which is more clinically relevant than prevention [1] [5].
Comparison with Other Inhibitors' Challenges
  • Efficacy Challenges: Complete inhibition of all apoptotic manifestations (like DNA fragmentation) requires near-total caspase-3 blockade, posing a high therapeutic hurdle [6].
  • Specificity and Toxicity: A major reason for clinical trial failures has been toxicity, often linked to a lack of target specificity or the high doses required for efficacy [2] [7]. For example, VX-740 and VX-765 were discontinued due to liver toxicity observed in animal studies [2].

Caspase Signaling Pathways and Experimental Workflow

To better understand the mechanism of this compound and the context of the experiments, the following diagrams illustrate the key apoptotic pathways involved in sepsis and a generalized experimental workflow.

cluster_vx166 This compound Broad Caspase Inhibition LPS Bacterial LPS & other insults DeathReceptor Death Receptor Activation LPS->DeathReceptor Mitochondria Mitochondrial Pathway LPS->Mitochondria InflammatoryCaspase Inflammatory Caspases (Casp-1, Casp-4/5) LPS->InflammatoryCaspase InitiatorCaspase Initiator Caspases (e.g., Casp-8, Casp-9) DeathReceptor->InitiatorCaspase Mitochondria->InitiatorCaspase EffectorCaspase Effector Caspases (Casp-3, Casp-7) InitiatorCaspase->EffectorCaspase Apoptosis Apoptosis (Lymphocyte death) EffectorCaspase->Apoptosis CytokineRelease Pro-inflammatory Cytokine Release (IL-1β, IL-18) InflammatoryCaspase->CytokineRelease Inhibitor This compound Inhibitor->InitiatorCaspase Inhibits Inhibitor->EffectorCaspase Inhibits Inhibitor->InflammatoryCaspase Inhibits

cluster_analysis Key Analyses Start Animal Model Selection Step1 Sepsis Induction (e.g., LPS injection or CLP surgery) Start->Step1 Step2 Randomization & Grouping (Control, Treatment, Vehicle) Step1->Step2 Step3 Post-insult Dosing (IV bolus or osmotic pump) Step2->Step3 Step4 Sample & Data Collection (Blood, Tissue at sacrifice) Step3->Step4 Step5 Efficacy Endpoint Analysis Step4->Step5 A1 Survival Rate (over days) Step4->A1 A2 Apoptosis Markers (TUNEL, caspase activity) Step4->A2 A3 Cytokine Levels (ELISA for IL-1β, IL-18) Step4->A3 A4 Immune Cell Counts (Flow cytometry) Step4->A4

Key Takeaways for Researchers

  • This compound's Profile: The data positions this compound as a promising broad-spectrum candidate for sepsis, with a strong efficacy signal in physiologically relevant animal models, even with post-insult treatment [1].
  • The Development Landscape: The history of caspase inhibitors highlights the significant challenge of translating preclinical efficacy into safe, effective human drugs. Toxicity and the need for complete pathway inhibition are major barriers [2] [6].
  • Future Directions: New approaches are being explored to overcome these hurdles, including developing highly selective inhibitors (e.g., for caspase-4/5) that may allow for lower, safer dosing [7].

References

VX-166 compared to Emricasan IDN-6556

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison at a Glance

The table below summarizes the core characteristics and research findings for VX-166 and Emricasan based on the available data.

Feature This compound Emricasan (IDN-6556)
Drug Class Broad-spectrum caspase inhibitor [1] [2] Pan-caspase inhibitor [3] [4]
Mechanism Irreversible inhibition of multiple caspases; potent anti-apoptotic activity [1] Irreversible inhibition of multiple caspases [3] [5]
Primary Research Focus Sepsis [1] [2] Chronic Liver Diseases (NASH, fibrosis, cirrhosis, Hepatitis C) [6] [7] [4]
Key Preclinical Efficacy Improved survival in murine endotoxic shock and rat polymicrobial sepsis models; reduced lymphocyte apoptosis and plasma endotoxin [1] [2] Reduced portal pressure, hepatic inflammation, and fibrosis in rodent cirrhosis models; improved liver microvascular function [5]
Key Clinical Efficacy No available data from human clinical trials. Mixed results: Significantly reduced HVPG in compensated cirrhosis patients with severe portal hypertension [7]. No effect on liver fibrosis in a large Phase 2 trial for MASH (NASH) [6].
Clinical Trial Status Preclinical (animal studies) [1] [2] Phase 2 and 3 trials (completed for various liver indications) [6] [4]
Safety Profile Reported as having an "excellent toxicity profile" in preclinical models [2] Generally well-tolerated in clinical trials; no significant increase in overall adverse events vs. placebo [4]

Detailed Experimental Data and Protocols

For a deeper dive, here is a summary of the key experiments and methodologies cited in the research.

Experimental Data for this compound

The primary evidence for this compound comes from the following preclinical studies:

  • Study Objective: To characterize this compound as a potential treatment for sepsis [1].
  • In Vitro Protocols:
    • Enzyme Assays: Inhibitory potency was determined against a panel of recombinant caspases (caspase-1, -2, -3, -4, -6, -7, -8, -9, -10) using fluorogenic substrates. Second-order inactivation rate constants (k) were calculated [1].
    • Cellular Apoptosis Assays: Apoptosis was induced in Jurkat cells (human T-cell line) using anti-Fas antibody, TNF-α with cycloheximide, or staurosporine. Apoptosis was measured after 18 hours using Annexin-V binding or Cell Death Detection ELISA. This compound showed IC₅₀ values in the sub-micromolar range [1].
    • Cytokine Release Assay: Inhibition of IL-1β and IL-18 release was measured in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) using ELISA [1].
  • In Vivo Protocols:
    • Endotoxic Shock Model: CD-1 mice were administered LPS (20 mg/kg IV). This compound was given by IV bolus at 0, 4, 8, and 12 hours post-insult. Survival was monitored for 96 hours [1] [2].
    • Polymicrobial Sepsis Model (CLP): Sprague-Dawley rats underwent caecal ligation and puncture. This compound was administered continuously via mini-osmotic pump starting 3 hours post-surgery. Survival was monitored for 10 days. Thymic apoptosis and plasma endotoxin levels were analyzed [1].
Experimental Data for Emricasan

Emricasan has been tested extensively in both animal models and human trials.

  • Preclinical Study (Animal Model):
    • Objective: To characterize the effects of emricasan on portal hypertension and liver fibrosis in advanced chronic liver disease [5].
    • Protocol: Cirrhosis was induced in male Wistar rats using CCl₄. After developing ascites, rats were treated with emricasan (10 mg/kg/day, orally) or vehicle for 7 days.
    • Key Measurements: In vivo portal pressure (PP) and portal blood flow (PBF) were measured; hepatic vascular resistance (HVR) was calculated. Liver microvascular function was assessed ex vivo using perfused livers. Fibrosis was quantified by Sirius Red staining, and liver cells were isolated for phenotypic analysis [5].
  • Clinical Trial (Human Study):
    • Objective: To assess if emricasan lowers portal pressure in patients with compensated cirrhosis [7].
    • Protocol: A multicenter, open-label study enrolled 23 subjects with compensated cirrhosis and portal hypertension. Patients received emricasan 25 mg twice daily for 28 days.
    • Key Measurements: The primary endpoint was the change in Hepatic Venous Pressure Gradient (HVPG) from baseline to day 28. Secondary endpoints included changes in serum biomarkers of apoptosis (cCK18) and caspase activity (caspase-3/7), as well as liver enzymes (ALT, AST) [7].

Mechanism of Action and Signaling Pathways

Both this compound and Emricasan function as broad-spectrum, irreversible caspase inhibitors. Caspases are a family of cysteine proteases that play central roles in programmed cell death (apoptosis) and inflammation. The following diagram illustrates their shared mechanism and divergent therapeutic contexts.

architecture Start Disease Insult CaspaseActivation Caspase Activation Start->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis Inflammation Inflammation (Cytokine Release e.g., IL-1β, IL-18) CaspaseActivation->Inflammation DiseaseEffects Disease-Specific Effects Apoptosis->DiseaseEffects Inflammation->DiseaseEffects Sepsis Sepsis Pathogenesis: • Lymphocyte apoptosis • Immune suppression • High endotoxin DiseaseEffects->Sepsis this compound LiverDisease Liver Disease Pathogenesis: • Hepatocyte apoptosis • Hepatic inflammation • Stellate cell activation • Fibrosis & Portal Hypertension DiseaseEffects->LiverDisease Emricasan VX166 This compound Inhibitor VX166->CaspaseActivation Irreversible Inhibition Emricasan Emricasan Inhibitor Emricasan->CaspaseActivation Irreversible Inhibition

Key Conclusions for Researchers

  • Distinct Therapeutic Niches: The data indicates these compounds are not direct substitutes. This compound shows promise as a potential therapy for sepsis, with robust preclinical survival benefits [1] [2]. Emricasan has been extensively evaluated for chronic liver diseases, with a complex clinical record that includes positive effects on portal pressure but a lack of efficacy on liver fibrosis in major trials [6] [7] [4].
  • Stage of Development: A major differentiator is clinical maturity. Emricasan has advanced through Phase 2 and 3 human trials, providing a clear, though mixed, picture of its human efficacy and safety [4]. This compound remains in the preclinical stage, and its potential in humans is not yet known [1].
  • Focus of Future Research: For researchers, the choice between these two depends entirely on the disease context. Investigation of this compound would be for immune-mediated conditions like sepsis, while Emricasan remains relevant for studying pathways of portal hypertension and caspase involvement in liver injury.

References

VX-166 Experimental Data in Sepsis Models

Author: Smolecule Technical Support Team. Date: February 2026

Experiment Type Model Details Treatment Protocol Key Survival Outcome Reported Mechanism & Additional Findings
Endotoxic Shock Mice; LPS (20 mg/kg IV) [1] VX-166 administered at 0, 4, 8, 12 h post-LPS [1] Significant, dose-dependent improvement in survival (P < 0.0028) [1] Not specified in the abstract [1]
Polymicrobial Sepsis Rat; Cecal Ligation and Puncture (CLP) [1] Continuous infusion starting 3 h post-CLP [1] Survival improved from 40% to 92% (P = 0.009) [1] Inhibited thymic atrophy and lymphocyte apoptosis; reduced plasma endotoxin levels [1]
Polymicrobial Sepsis Rat; Cecal Ligation and Puncture (CLP) [1] Continuous infusion starting 8 h post-CLP [1] Survival improved from 40% to 66% (P = 0.19) [1] Later treatment showed a positive, but statistically non-significant, trend [1]

Experimental Protocols for Key Studies

The following methodologies were used in the primary research to generate the data above [1]:

  • Caspase Inhibition Assay: Enzymatic activity of recombinant caspases (caspase-1, -3, -4, -7, -8, etc.) was measured using fluorogenic substrates. The second-order inactivation rate constant (k) was calculated to quantify the potency of this compound [1].
  • Endotoxic Shock Model (LPS): Mice were intravenously administered a high dose of E. coli lipopolysaccharide (LPS; 20 mg/kg) to induce a lethal inflammatory shock. This compound was delivered intraperitoneally at specified time points post-insult [1].
  • Polymicrobial Sepsis Model (CLP): Rats underwent Cecal Ligation and Puncture to induce polymicrobial sepsis, a model mimicking human peritonitis. This compound was administered via a subcutaneously implanted mini-osmotic pump for continuous delivery, starting at either 3 or 8 hours after the procedure [1].
  • Mechanistic Analysis: Flow cytometry was used to analyze apoptosis in lymphocytes from the thymus and spleen. Plasma endotoxin levels were measured using the Limulus Amebocyte Lysate (LAL) assay. Cytokine levels (e.g., IL-1β, IL-18) were quantified by ELISA [1].

Context on Caspase Inhibitors in Sepsis R&D

The available information suggests that this compound was investigated as a potential therapy over a decade ago. Understanding the broader context of caspase inhibitor drug development is crucial for your comparison guide.

  • Theoretical Rationale: Preclinical research proposed that preventing lymphocyte apoptosis could counteract sepsis-induced immunosuppression, a factor linked to mortality [1]. This compound, a broad-spectrum caspase inhibitor, was designed for this purpose.
  • Clinical Development Challenges: Despite promising preclinical results like those for this compound, no caspase inhibitor has been successfully approved for sepsis treatment [2]. Other candidates, such as VX-740 (pralnacasan) and VX-765 (belnacasan), advanced to clinical trials but were terminated due to liver toxicity or lack of efficacy [2]. This highlights the significant hurdle in translating positive animal model data to human patients.
  • Shift in Sepsis Pathogenesis Understanding: Modern research now emphasizes that sepsis involves a complex interplay of hyperinflammation and subsequent immunosuppression, rather than a simple overactive inflammatory response [3]. This evolving understanding may explain why strategies focused solely on inhibiting inflammatory caspases have not been successful.

Caspase Signaling Pathway in Sepsis

The diagram below illustrates the key molecular pathways targeted by this compound, based on the described mechanisms.

cascade Fig. 1: Simplified Caspase Signaling Pathway in Sepsis and this compound Inhibition LPS LPS InitiatorCaspases Initiator Caspases (e.g., Caspase-8, -9) LPS->InitiatorCaspases Extrinsic Pathway Stress Stress Stress->InitiatorCaspases Intrinsic Pathway ExecutionerCaspases Executioner Caspases (Caspase-3, -7) InitiatorCaspases->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis Cleaves Cellular Substrates Immunosuppression Immunosuppression Apoptosis->Immunosuppression VX166 This compound VX166->InitiatorCaspases Broad Inhibition VX166->ExecutionerCaspases Broad Inhibition

References

Efficacy of VX-166 in Different Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Key Efficacy Findings Experimental Subjects & Duration Administration Protocol

| NASH (Nonalcoholic Steatohepatitis) [1] [2] | - ↓ Active caspase-3

  • ↓ TUNEL-positive cells (apoptosis)
  • ↓ Hepatic triglyceride content (steatosis)
  • ↓ α-SMA expression & collagen 1α1 mRNA (fibrosis)
  • ↓ Hydroxyproline content & Sirius red staining (fibrosis)
  • Note: No significant improvement in ALT levels or overall liver injury score. | Male db/db mice fed a Methionine/Choline-Deficient (MCD) diet for 8 weeks [1] [2] | 6 mg/kg/day, oral gavage [1] [2] | | Sepsis & Endotoxic Shock [3] [4] [5] | - ↑ Survival in a dose-dependent manner
  • ↓ Lymphocyte apoptosis
  • ↓ Thymic atrophy
  • ↓ Plasma endotoxin levels
  • ↓ Release of IL-1β and IL-18 | - Endotoxic shock: CD-1 mice injected with LPS [3] [4]
  • Peritoneal sepsis: Sprague-Dawley rats subjected to Cecal Ligation and Puncture (CLP) [3] [4] | - 30 mg/kg, IV bolus (0, 4, 8, 12 hrs post-LPS) [4]
  • Continuous infusion via mini-osmotic pump (starting 3 hrs post-CLP) [3] [4] |

Detailed Experimental Protocols

The robustness of the data above is supported by well-established experimental methodologies.

  • NASH Model (MCD diet in db/db mice): This model induces key features of human NASH, including steatosis, hepatocyte injury, inflammation, and fibrosis. The db/db mice are genetically leptin receptor-deficient, leading to obesity and insulin resistance. When fed the MCD diet, they develop pronounced hepatocyte apoptosis and liver fibrosis. Efficacy was assessed by measuring caspase activity (enzymatic assay), apoptosis (TUNEL staining), liver injury (ALT levels), and fibrosis (Sirius red staining, hydroxyproline content, and α-SMA expression) [1] [2].

  • Sepsis/Endotoxic Shock Models:

    • Cecal Ligation and Puncture (CLP): This is a gold-standard model for polymicrobial sepsis. It involves ligating a section of the cecum and puncturing it to release fecal material into the peritoneal cavity, mimicking human appendicitis or diverticulitis. Survival was monitored for 10 days. Mode of action was confirmed by flow cytometry to analyze lymphocyte apoptosis in organs like the thymus and spleen [3].
    • Endotoxic Shock (LPS model): Mice are injected intravenously with a high dose of bacterial lipopolysaccharide (LPS), triggering a systemic inflammatory response. Survival was monitored for 96 hours [3] [4].

Mechanism of Action and Research Context

VX-166 is a pan-caspase inhibitor, meaning it broadly inhibits enzymes in the caspase family that are central executors of apoptosis (programmed cell death) [6]. This mechanism underpins its therapeutic potential in both NASH and sepsis.

  • In NASH, the primary pathology involves excessive hepatocyte apoptosis, which drives inflammation and activates hepatic stellate cells, leading to fibrosis. By inhibiting caspases, this compound reduces hepatocyte death, thereby suppressing a key driver of disease progression [1] [2].
  • In Sepsis, a major pathological event is the widespread apoptosis of lymphocytes (immune cells). This loss of immune cells contributes to immunosuppression and inability to clear infections. This compound protects lymphocytes from apoptosis, helping to maintain immune competence and improve survival [3] [5].

The following diagram illustrates the core mechanism of this compound and its effects in these two disease contexts:

G cluster_NASH NASH Pathology cluster_Sepsis Sepsis Pathology VX166 This compound (Pan-caspase Inhibitor) Hepatocyte_Apoptosis Hepatocyte Apoptosis VX166->Hepatocyte_Apoptosis Inhibits Lymphocyte_Apoptosis Lymphocyte Apoptosis VX166->Lymphocyte_Apoptosis Inhibits Apoptosis_Stimuli_NASH Lipotoxicity (e.g., MCD diet) Apoptosis_Stimuli_NASH->Hepatocyte_Apoptosis HSC_Activation Hepatic Stellate Cell (HSC) Activation Hepatocyte_Apoptosis->HSC_Activation Hepatocyte_Apoptosis->HSC_Activation Reduced Liver_Fibrosis Liver Fibrosis HSC_Activation->Liver_Fibrosis Apoptosis_Stimuli_Sepsis Inflammatory Signals (e.g., LPS) Apoptosis_Stimuli_Sepsis->Lymphocyte_Apoptosis Immunosuppression Immunosuppression Lymphocyte_Apoptosis->Immunosuppression Lymphocyte_Apoptosis->Immunosuppression Reduced Organ_Failure_Death Organ Failure / Death Immunosuppression->Organ_Failure_Death

This diagram shows how this compound, by broadly inhibiting caspases, intervenes in the key apoptotic processes that drive pathology in both NASH (hepatocyte death leading to fibrosis) and sepsis (lymphocyte death leading to immunosuppression).

Interpretation and Research Implications

The available data, while not from direct comparative studies, provides strong evidence for the therapeutic potential of this compound.

  • In NASH, this compound demonstrates a potent anti-fibrotic effect. It's important to note that this benefit occurred without a marked improvement in overall liver injury scores, suggesting that inhibiting apoptosis may specifically target the fibrotic progression of the disease rather than the initial insult [1].
  • In Sepsis models, this compound shows a remarkable survival benefit, even when treatment is initiated hours after the septic insult. This is a critically important finding for clinical translation, as patients are always treated after the onset of illness [3] [4].

A significant challenge for caspase inhibitors like this compound has been translating preclinical success into clinical approval. Other caspase inhibitors (e.g., VX-740, VX-765, IDN-6556) have shown efficacy in animal models and even early clinical trials but were ultimately discontinued, often due to issues with efficacy, toxicity, or target specificity [7].

References

VX-166 effect on lymphocyte apoptosis vs controls

Author: Smolecule Technical Support Team. Date: February 2026

VX-166 at a Glance

This compound is a novel, potent small-molecule caspase inhibitor developed as a potential therapeutic for conditions involving excessive apoptosis, such as sepsis and liver disease [1] [2]. It functions as a broad-spectrum caspase inhibitor, primarily targeting the apoptotic process in lymphocytes to prevent their loss during severe injury or infection [1].

Quantitative Data on Lymphocyte Apoptosis

The table below summarizes key experimental findings that demonstrate the efficacy of this compound in reducing lymphocyte apoptosis across different models.

Experimental Model Treatment Groups & Key Findings Significance/Outcome Source
In Vitro (Jurkat cells) Induced apoptosis with anti-Fas antibody, TNF-α/cycloheximide, or staurosporine. This compound potently inhibited apoptosis in a dose-dependent manner. Confirmed direct anti-apoptotic effect on lymphocyte cell line. [1]

| Murine Endotoxic Shock (LPS model) | LPS-only control: High mortality. LPS + this compound: Significantly improved survival in a dose-dependent manner (P < 0.0028). | Demonstrated efficacy in an acute inflammatory model when administered post-insult. | [1] | | Rat Polymicrobial Sepsis (CLP model) | CLP control: 40% survival. CLP + this compound (3h post): 92% survival (P = 0.009). CLP + this compound (8h post): 66% survival (P = 0.19). | Showed significant survival benefit even with delayed treatment, a key finding for clinical relevance. | [1] | | Rat Polymicrobial Sepsis (CLP model) - Mode of Action | CLP control: Significant thymic atrophy and lymphocyte apoptosis. CLP + this compound: Significantly inhibited thymic atrophy and lymphocyte apoptosis (P < 0.01). | Provided direct evidence that the survival benefit is linked to the protection of lymphocytes from apoptosis. | [1] | | Mouse Alcoholic Liver Disease Model | Ethanol-fed control: Increased hepatocyte apoptosis. Ethanol + this compound: Protected from ethanol-induced apoptosis. | Showed anti-apoptotic effect in a different disease context (liver), confirming broad activity. | [2] |

Detailed Experimental Protocols

To ensure clarity and reproducibility, here are the methodologies used in the key experiments cited above.

  • In Vitro Apoptosis Assay (Jurkat cells): Apoptosis was induced in Jurkat cells using anti-Fas antibody, TNF-α with cycloheximide, or staurosporine. This compound was added at a range of concentrations. After an 18-hour incubation, apoptotic cells were quantified by staining with Cy5-conjugated Annexin-V and detected using a fluorimetric microassay reader. Apoptosis was also measured using a Cell Death Detection ELISA kit [1].
  • In Vivo Sepsis Models:
    • Endotoxic Shock Model: Mice were administered a high dose of Lipopolysaccharide (LPS) intravenously to induce shock. This compound was administered at 0, 4, 8, and 12 hours post-LPS, and survival was monitored [1].
    • Caecal Ligation and Puncture (CLP) Model: This polymicrobial sepsis model was performed on rats. This compound was delivered continuously via a mini-osmotic pump, starting either 3 or 8 hours after the procedure. Survival was monitored for 10 days. For mode of action studies, apoptosis in lymphoid organs was assessed by flow cytometry [1].
  • Apoptosis Measurement (In Vivo): In the CLP model, lymphocyte apoptosis was definitively measured using flow cytometry. The specific markers or stains used for flow cytometry were not detailed in the provided excerpt, but this technique allows for the quantification of apoptotic cells based on characteristics like phosphatidylserine externalization (Annexin V staining) or DNA fragmentation [1].

Mechanism of Action and Signaling Pathway

This compound exerts its effect by broadly inhibiting caspases, which are key enzymes in the apoptosis signaling pathways. The following diagram illustrates the pathways this compound targets to prevent lymphocyte apoptosis.

G cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway DeathReceptor Death Receptor Activation (e.g., FAS) DISC Formation of DISC DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 CleavedBID Cleavage of BID to tBID Caspase8->CleavedBID Bridges Pathways ExecutionerCaspases Executioner Caspases (Caspase-3, -7) Caspase8->ExecutionerCaspases Direct Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) CleavedBID->Mitochondria tBID CellularStress Cellular Stress CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->ExecutionerCaspases LymphocyteApoptosis Lymphocyte Apoptosis ExecutionerCaspases->LymphocyteApoptosis VX166 This compound (Broad Caspase Inhibitor) VX166->Caspase8 Inhibits VX166->Caspase9 Inhibits VX166->ExecutionerCaspases Inhibits

Research Context and Limitations

While the data for this compound is promising, it is important to place it within the broader research context.

  • The Rationale for Targeting Lymphocyte Apoptosis: In sepsis and other severe injuries, excessive apoptosis of lymphocytes is a key mechanism leading to immunosuppression. This lymphopenia is strongly associated with an increased risk of secondary infections and mortality. Inhibiting this cell death process is therefore a valid therapeutic strategy [3] [4].
  • Comparison with Other Caspase Inhibitors: Other caspase inhibitors, such as VX-740 (pralnacasan) and VX-765 (belnacasan), have been tested in clinical trials for inflammatory diseases. However, their development was halted due to issues like liver toxicity or inadequate efficacy [5]. Emricasan (IDN-6556) showed efficacy in liver diseases but its clinical development was also terminated [5].
  • Current Status of this compound: The search results indicate that this compound showed significant promise in preclinical studies. However, as with the other inhibitors mentioned, there is no evidence in the current search results that it has progressed to approved clinical use. The challenges for broad-spectrum caspase inhibitors include potential side effects, lack of target specificity, and the complexity of caspase functions beyond apoptosis [5].

Conclusion

However, this promising preclinical profile has not yet translated into clinical availability, a common hurdle faced by this class of drugs. Future research may focus on more targeted inhibition or identifying patient populations most likely to benefit from this mechanism of action.

References

VX-166 vs. Vehicle: Quantitative Data on Liver Fibrosis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings for VX-166 compared to a vehicle control, based on a study in a mouse model of nonalcoholic steatohepatitis (NASH) [1].

Parameter Effect in Vehicle-Treated Mice (MCD Diet) Effect in this compound-Treated Mice (MCD Diet) Statistical Significance (P-value)
Caspase-3 Activity Increased Decreased < 0.05
TUNEL-positive cells (apoptosis) Increased Decreased < 0.05
Hepatic Triglyceride Content (steatosis) Increased Decreased < 0.05
α-SMA Expression (HSC activation) Increased Decreased (4 wks & 8 wks) < 0.05 (4 wks), < 0.005 (8 wks)
Hepatic Collagen 1α1 mRNA Increased Decreased (at 8 weeks) < 0.05
Hydroxyproline Content (fibrosis) Increased Decreased Confirmed (specific P-value not stated)
Sirius Red Staining (fibrosis) Increased Decreased Confirmed (specific P-value not stated)
Alanine Aminotransferase (ALT) Increased No Significant Change Not Significant
NAFLD Activity Score (NAS) ≥6 (Significant Injury) Comparable to Vehicle (No Improvement) Not Significant

Abbreviations: HSC: Hepatic Stellate Cell; MCD: Methionine/Choline-Deficient; α-SMA: Alpha-Smooth Muscle Actin; TUNEL: Terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling.

Experimental Protocol Overview

The key data on this compound was generated in the following experimental model [1]:

  • Animal Model: Male db/db mice fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis.
  • Treatment Regimen:
    • Group 1: MCD diet + vehicle (control group).
    • Group 2: MCD diet + this compound (6 mg/kg/day, administered orally via gavage).
  • Study Duration: Mice were sacrificed at 4 or 8 weeks for endpoint analysis.
  • Key Assessment Methods:
    • Fibrosis Measurement: Hydroxyproline content, Sirius Red staining, and collagen 1α1 mRNA levels.
    • HSC Activation: Measured by α-SMA expression.
    • Apoptosis: Assessed by active caspase-3 levels and TUNEL assay.
    • Liver Injury: Evaluated by ALT levels and NAFLD Activity Score (NAS).

Mechanism of Action: Caspase Inhibition in Liver Fibrosis

The diagram below illustrates the proposed mechanism by which this compound reduces liver fibrosis, based on the findings of the study [1]. The core mechanism involves the inhibition of excessive hepatocyte apoptosis, which is a key driver of hepatic stellate cell (HSC) activation and subsequent collagen deposition.

G Proposed Mechanism of this compound in Reducing Liver Fibrosis MCD_diet MCD Diet (Liver Injury) Hepatocyte_apoptosis Hepatocyte Apoptosis MCD_diet->Hepatocyte_apoptosis Caspase_activation Caspase Activation (e.g., Caspase-3) Hepatocyte_apoptosis->Caspase_activation HSC_activation HSC Activation & Proliferation Caspase_activation->HSC_activation Phagocytosis Activates Fibrosis Excessive Collagen Deposition (Liver Fibrosis) HSC_activation->Fibrosis α-SMA Expression Collagen Production VX166 This compound Treatment (Pan-caspase Inhibitor) reduced_apoptosis Reduced Apoptosis VX166->reduced_apoptosis Inhibits reduced_HSC Reduced HSC Activation reduced_apoptosis->reduced_HSC reduced_fibrosis Reduced Fibrosis reduced_HSC->reduced_fibrosis

Key Interpretations and Conclusions

  • Primary Efficacy: The data strongly suggests that this compound exerts an anti-fibrotic effect by blocking the apoptosis-driven activation of hepatic stellate cells (HSCs), the main collagen-producing cells in the liver [1].
  • Dissociated Effects: A critical finding is the dissociation between fibrosis improvement and markers of general liver injury. This compound significantly reduced fibrosis without altering ALT levels or the overall NAFLD Activity Score. This indicates that its primary action may be downstream of the initial inflammatory liver injury [1].
  • Therapeutic Rationale: These findings support the hypothesis that targeting hepatocyte apoptosis directly is a viable therapeutic strategy for treating fibrosis in NASH, even if the initial insult persists [1].

References

VX-166 safety and toxicity profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

VX-166 Safety and Toxicity Profile

The following table consolidates the key findings regarding the safety and efficacy of this compound from animal studies [1] [2] [3]:

Assessment Aspect Reported Findings & Characteristics
Overall Profile "Excellent toxicity profile and pharmacokinetic properties that make it suitable for use in man" [2] [3].
In Vivo Efficacy Significantly improved survival in murine endotoxic shock and rat polymicrobial sepsis models [1] [2].
Mode of Action Potent anti-apoptotic activity; reduced thymic atrophy and lymphocyte apoptosis in vivo [1] [2].
Immune & Inflammatory Modulation Inhibited release of IL-1β and IL-18 in vitro; moderately affected T-cell activation; reduced plasma endotoxin levels in vivo [1].
Therapeutic Window Effective when administered 3 to 8 hours after the initial septic insult in animal models [1].

Detailed Experimental Protocols

To help you evaluate the evidence, here are the methodologies for the key experiments cited in the profile:

  • In Vivo Efficacy Models [1]

    • Endotoxic Shock Model: Male CD-1 mice were administered a lethal dose of E. coli lipopolysaccharide (LPS) (20 mg/kg, IV). This compound was delivered by repeated IV bolus (e.g., 30 mg/kg) at 0, 4, 8, and 12 hours post-LPS. Survival was monitored for 96 hours.
    • Polymicrobial Sepsis Model (CLP): Adult male Sprague-Dawley rats underwent caecal ligation and puncture (CLP). This compound was administered continuously via a subcutaneous mini-osmotic pump, starting either immediately after surgery or 3 hours post-insult. Survival was monitored for 10 days.
  • In Vitro Apoptosis Assays [1]

    • Cell Lines: Used Jurkat cells (a human T-cell line) and Human Aorta Endothelial Cells (HAEC).
    • Apoptosis Induction: Apoptosis was triggered using anti-Fas antibody, TNF-α with cycloheximide, or staurosporine in Jurkat cells. HAEC apoptosis was induced by serum starvation.
    • Measurement: After 18-48 hours of incubation with this compound, apoptosis was quantified using Annexin-V staining (measured by a fluorimetric reader) or a Cell Death Detection ELISA kit.
  • In Vitro Cytokine Release Assay [1]

    • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors.
    • Stimulation & Measurement: Cells were stimulated with LPS (for IL-1β release) or Staphylococcus aureus cell suspension (for IL-18 release) in the presence of this compound. After 18 hours, cytokine levels in the supernatant were measured using specific ELISA kits.

Caspase Inhibition Pathway of this compound

The diagram below illustrates the general mechanism by which a broad-spectrum caspase inhibitor like this compound exerts its anti-apoptotic and anti-inflammatory effects.

G Stimulus Apoptotic/Inflammatory Stimulus (e.g., LPS, Fas Ligand) InitiatorCaspases Initiator Caspases (e.g., Caspase-8, -9) Stimulus->InitiatorCaspases InflammatoryCaspases Inflammatory Caspases (e.g., Caspase-1) Stimulus->InflammatoryCaspases ExecutionerCaspases Executioner Caspases (e.g., Caspase-3, -7) InitiatorCaspases->ExecutionerCaspases CytokineRelease Maturation & Release of Inflammatory Cytokines (IL-1β, IL-18) InflammatoryCaspases->CytokineRelease Apoptosis Apoptosis (Lymphocyte Cell Death) ExecutionerCaspases->Apoptosis VX166 This compound (Broad-Spectrum Caspase Inhibitor) VX166->InitiatorCaspases Inhibits VX166->InflammatoryCaspases Inhibits VX166->ExecutionerCaspases Inhibits

This diagram shows that this compound acts by broadly inhibiting multiple caspases, thereby blocking both the apoptotic pathway (preventing lymphocyte cell death) and the inflammatory pathway (reducing the production of mature IL-1β and IL-18) [4] [1] [5].

Interpretation and Context

  • The term "excellent toxicity profile" in the available literature primarily indicates that in the context of these specific animal studies, the compound was well-tolerated at the efficacious doses and showed no overt, treatment-limiting toxicities [2] [3].
  • It is crucial to note that this does not constitute a full, regulatory-grade toxicological assessment. A complete profile would typically include data from repeated-dose toxicity studies, genotoxicity assays, cardiovascular safety pharmacology (e.g., hERG channel binding), and detailed histopathology.
  • The search results do not provide comparative quantitative toxicity data (e.g., LD₅₀, NOAEL) between this compound and other caspase inhibitors like emricasan (IDN-6556) [4] [6] or VX-765 (Belnacasan) [4], making a direct and comprehensive comparison in a guide challenging with the current information.

References

VX-166 pharmacokinetic properties evaluation

Author: Smolecule Technical Support Team. Date: February 2026

VX-166 Mechanism of Action and Efficacy

This compound is characterized as a novel, potent, and broad-spectrum caspase inhibitor designed for the treatment of sepsis [1] [2]. Its primary mechanism is the inhibition of lymphocyte apoptosis, a key factor in the progression of sepsis, by targeting multiple caspases involved in the cell death pathway [1] [2] [3].

The following diagram illustrates the signaling pathway targeted by this compound and its cellular effects.

G SepsisInsult Sepsis Insult (e.g., LPS, CLP) LymphocyteApoptosis Lymphocyte Apoptosis Activation SepsisInsult->LymphocyteApoptosis CaspaseActivation Caspase Cascade Activation LymphocyteApoptosis->CaspaseActivation ImmuneSuppression Immune Suppression & Organ Failure CaspaseActivation->ImmuneSuppression VX166 This compound Administration (Broad Caspase Inhibitor) InhibitsApoptosis Inhibition of Lymphocyte Apoptosis VX166->InhibitsApoptosis Targets ReducesAtrophy Reduced Thymic Atrophy InhibitsApoptosis->ReducesAtrophy ImprovesClearance Improved Bacterial Clearance InhibitsApoptosis->ImprovesClearance SurvivalBenefit Improved Survival ReducesAtrophy->SurvivalBenefit ImprovesClearance->SurvivalBenefit

The experimental efficacy of this compound was primarily evaluated in two standard animal models of sepsis [1] [2] [3]. The table below summarizes the key findings.

Experimental Model Treatment Protocol Survival Outcome (vs. Control) Key Mechanistic Findings
Murine Endotoxic Shock [1] [3] IV bolus at 0, 4, 8, 12 hrs post-LPS (20 mg/kg). 75% vs. 0% (at 96 hrs with 30 mg/kg). N/D in provided results
Rat Cecal Ligation & Puncture (CLP) [1] [2] Continuous infusion via osmotic pump starting immediately post-surgery. 88% vs. 38% (over 10 days). Reduced lymphocyte apoptosis and thymic atrophy; Lower plasma endotoxin levels.
Rat CLP (Post-Insult) [1] [2] Continuous infusion starting 3 hours post-surgery. 92% vs. 42% (over 10 days). Demonstrated therapeutic (not just preventive) potential.

Experimental Protocols Cited

The key experiments demonstrating the efficacy of this compound employed the following standardized methodologies:

  • In Vitro Apoptosis Assays: this compound's anti-apoptotic potency was tested in cell lines (e.g., Jurkat T-cells, Human Aorta Endothelial Cells) subjected to various apoptotic stimuli like anti-Fas antibody, TNF-α, or serum starvation. Apoptosis was quantified using Annexin-V staining or Cell Death Detection ELISA [2].
  • In Vivo Sepsis Models:
    • Endotoxic Shock Model: Male CD-1 mice were intravenously administered a high dose of E. coli Lipopolysaccharide (LPS, 20 mg/kg). This compound was delivered via repeated intravenous bolus injections [1] [3].
    • Cecal Ligation and Puncture (CLP) Model: This polymicrobial sepsis model was performed on adult male Sprague-Dawley rats. The caecum was ligated and punctured to induce peritonitis. In a clinically relevant refinement, the necrotic caecum was excised 20 hours later. This compound was administered via a mini-osmotic pump for continuous delivery [1] [2].

The workflow for the key in vivo study is summarized below.

G Start Rat CLP Model (Peritoneal Sepsis) Surgery Cecal Ligation and Puncture Start->Surgery Group1 Group 1: Immediate Dosing This compound via osmotic pump Surgery->Group1 Group2 Group 2: Post-Insult Dosing This compound started at 3 hrs Surgery->Group2 Control Control Group Vehicle only Surgery->Control Resection Necrotic Caecum Excision (at 20 hrs) Group1->Resection Group2->Resection Control->Resection Analysis Analysis Over 10 Days Resection->Analysis Survival Primary Endpoint: Survival Analysis->Survival Mechanism Mode of Action: Apoptosis, Atrophy, Endotoxin Levels Analysis->Mechanism

Comparative Landscape of Caspase Inhibitors

Although a direct, comprehensive pharmacokinetic and efficacy comparison table for this compound versus all other caspase inhibitors is not available in the searched literature, its profile can be contextualized against other compounds in the field.

Caspase Inhibitor Primary Target Reported Key Findings Clinical Development Status
This compound Broad-spectrum Caspase Inhibitor Potent anti-apoptotic activity; improved survival in septic animals even when dosed post-insult; favorable preclinical PK/toxicity profile [1] [2]. Preclinical (as of 2006/2009 publications). No recent clinical data found.
VX-740 (Pralnacasan) Caspase-1 Showed significant potency for rheumatoid arthritis and osteoarthritis in clinical trials [4]. Clinical trials terminated due to liver toxicity in animal models [4].
VX-765 (Belnacasan) Caspase-1 More potent than VX-740 for inflammatory diseases [4]. Clinical trials terminated due to liver toxicity [4].
IDN-6556 (Emricasan) Pan-caspase Developed for liver diseases; showed efficacy in preclinical and clinical studies [4]. Clinical development terminated due to side effects from extended treatment [4].
Q-VD-OPh Broad-spectrum Caspase Inhibitor Enhanced efficacy, permeability, and low toxicity in vitro; used extensively in research [4]. Research compound, not a therapeutic drug.

A 2021 review notes that, despite promise, no synthetic caspase inhibitor has yet been approved for clinical use, with challenges including inadequate efficacy, poor specificity, and adverse effects [4].

Insights for Research and Development

The case of this compound and other caspase inhibitors offers critical lessons for drug development professionals:

  • The Promise: this compound demonstrated that post-insult treatment is feasible in sepsis models, addressing a major limitation of earlier compounds that were primarily effective only when administered at the time of insult [2]. Its ability to improve bacterial clearance also alleviated some concerns about immune suppression [2].
  • The Hurdles: The primary challenge for the entire class has been translating preclinical efficacy into clinical success without introducing toxicity, particularly hepatotoxicity as seen with other candidates like VX-740 and VX-765 [4].
  • Future Directions: The development of successful caspase inhibitors may depend on a deeper understanding of non-apoptotic caspase functions and the crosstalk with other cell death pathways [4]. Furthermore, modern approaches like AI-driven predictive modeling of pharmacokinetics could help de-risk the development of future candidates by optimizing for efficacy and safety profiles early in the process [5].

References

VX-166 effect on thymic atrophy compared to controls

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on VX-166 and Thymic Atrophy

Experimental Model Key Findings Related to Thymic Atrophy Statistical Significance Citation
Rat Caecal Ligation and Puncture (CLP) Model This compound reduced thymic atrophy and lymphocyte apoptosis. P < 0.01 [1] [2]
Rat Caecal Ligation and Puncture (CLP) Model This compound inhibited thymic atrophy and lymphocyte apoptosis (measured by flow cytometry). P < 0.01 [2]
Murine Endotoxic Shock Model (LPS) This compound dramatically improved survival in a dose-dependent fashion. P < 0.0001 [1]

Detailed Experimental Protocols

The data supporting this compound's effect on thymic atrophy primarily comes from well-established preclinical models of sepsis. Below are the methodologies for the key experiments cited.

  • Animal Models: The studies used two standard models:
    • Endotoxic Shock Model: Male CD-1 mice were administered a lethal dose of Lipopolysaccharide (LPS) (20 mg/kg intravenously) to induce systemic inflammation [1].
    • Caecal Ligation and Puncture (CLP) Model: Adult male Sprague-Dawley rats underwent CLP surgery to induce polymicrobial peritoneal sepsis. In some groups, the necrotic caecum was excised 20 hours post-surgery [1].
  • Treatment Regimens: this compound was administered via different protocols:
    • In the LPS model, it was given by repeated intravenous bolus (at 0, 4, 8, and 12 hours post-LPS challenge) [1].
    • In the CLP model, it was continuously administered via a mini-osmotic pump immediately following surgery or as a delayed treatment starting 3 hours post-insult [1] [2].
  • Assessment of Thymic Atrophy: Thymic atrophy was evaluated indirectly by measuring the reduction in apoptosis within the thymus. This was confirmed through mode of action studies that showed this compound significantly inhibited lymphocyte apoptosis in the thymus [1] [2]. The studies used flow cytometry to quantify apoptotic cells [2].

Mechanism of Action and Signaling Pathway

This compound exerts its protective effect by targeting the apoptotic process that is central to infection-induced thymic atrophy. The following diagram illustrates this core mechanism.

G Sepsis Sepsis LymphocyteApoptosis Lymphocyte Apoptosis Sepsis->LymphocyteApoptosis ThymicAtrophy Thymic Atrophy LymphocyteApoptosis->ThymicAtrophy CaspaseInhibition This compound Broad-Spectrum Caspase Inhibition ReducedApoptosis Reduced Thymic Lymphocyte Apoptosis CaspaseInhibition->ReducedApoptosis Inhibits ReducedApoptosis->ThymicAtrophy Ameliorates ImprovedSurvival Improved Survival ReducedApoptosis->ImprovedSurvival

The mechanism is supported by the following experimental evidence:

  • Primary Mechanism: this compound is a broad-spectrum, potent small molecule caspase inhibitor. Caspases are a family of proteases that are essential executors of apoptosis (programmed cell death) [2].
  • Pathological Context: In experimental sepsis, a profound loss of immune cells, particularly lymphocytes in organs like the thymus, occurs due to excessive apoptosis. This contributes to immune suppression and organ failure [1] [2].
  • Drug Action: By inhibiting caspase activity, this compound blocks the apoptotic signaling pathway in thymocytes. This directly counteracts the process that leads to thymic atrophy, preserving thymic cellularity and function [1] [2].
  • Additional Effects: The studies also noted that this compound treatment led to reduced plasma endotoxin levels, suggesting an improvement in the host's ability to clear bacteria, which may be a secondary consequence of preserving immune function [1] [2].

Conclusion for Research and Development

For researchers in the field, the data indicates that this compound presents a promising therapeutic strategy for conditions involving infection-induced thymic atrophy and immunosuppression.

  • Key Strength: The compound demonstrates significant efficacy even when administered after the disease insult (3 hours post-CLP), which is a critical feature for a potential clinical therapeutic [1] [2].
  • Therapeutic Rationale: The approach validates the strategy of using anti-apoptotic therapy to prevent immune cell loss and improve outcomes in severe inflammatory conditions like sepsis [1] [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

531.12647728 g/mol

Monoisotopic Mass

531.12647728 g/mol

Heavy Atom Count

37

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Collins JL, Peng X, Lee R, Witriol A, Pierre Z, Sciuto AM. Determination of LCt(50)s in anesthetized rats exposed to aerosolized nerve agents. Toxicol Mech Methods. 2013 Feb;23(2):127-33. doi: 10.3109/15376516.2012.730560. Epub 2012 Oct 19. PubMed PMID: 22978758.
2: Anstee QM, Concas D, Kudo H, Levene A, Pollard J, Charlton P, Thomas HC, Thursz MR, Goldin RD. Impact of pan-caspase inhibition in animal models of established steatosis and non-alcoholic steatohepatitis. J Hepatol. 2010 Sep;53(3):542-50. doi: 10.1016/j.jhep.2010.03.016. Epub 2010 May 26. PubMed PMID: 20557969.
3: Weber P, Wang P, Maddens S, Wang PSh, Wu R, Miksa M, Dong W, Mortimore M, Golec JM, Charlton P. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Crit Care. 2009;13(5):R146. doi: 10.1186/cc8041. Epub 2009 Sep 9. PubMed PMID: 19740426; PubMed Central PMCID: PMC2784364.
4: Witek RP, Stone WC, Karaca FG, Syn WK, Pereira TA, Agboola KM, Omenetti A, Jung Y, Teaberry V, Choi SS, Guy CD, Pollard J, Charlton P, Diehl AM. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis. Hepatology. 2009 Nov;50(5):1421-30. doi: 10.1002/hep.23167. PubMed PMID: 19676126.
5: Hilmas CJ, Poole MJ, Finneran K, Clark MG, Williams PT. Galantamine is a novel post-exposure therapeutic against lethal VX challenge. Toxicol Appl Pharmacol. 2009 Oct 15;240(2):166-73. doi: 10.1016/j.taap.2009.07.029. Epub 2009 Jul 30. PubMed PMID: 19647007.
6: Sakurada K, Ikegaya H, Ohta H, Akutsu T, Takatori T. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM). Toxicol Lett. 2006 Oct 25;166(3):255-60. Epub 2006 Aug 12. PubMed PMID: 16971069.
7: Haberham ZL, van den Brom WE, Venker-van Haagen AJ, de Groot HN, Baumans V, Hellebrekers LJ. The rat vertex-middle latency auditory-evoked potential as indicator of anaesthetic depth: a comparison with evoked-reflex testing. Brain Res. 2000 Aug 11;873(2):287-90. PubMed PMID: 10930556.
8: Bosković B. The influence of 2-/o-cresyl/-4 H-1 : 3 : 2-benzodioxa-phosphorin-2-oxide (CBDP) on organophosphate poisoning and its therapy. Arch Toxicol. 1979 Jul 11;42(3):207-16. PubMed PMID: 475595.

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